Biotin NHS
描述
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)/t8-,9-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-RVBZMBCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956451 | |
| Record name | Biotin N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35013-72-0 | |
| Record name | Biotin N-hydroxysuccinimide ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35013-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biotinyl N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035013720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotin N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2,5-dioxo-1-pyrrolidinyl ester, (3aS,4S,6aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYSUCCINIMIDOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30M534A3CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Biotin NHS Ester
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, operational protocols, and critical factors governing the use of Biotin N-hydroxysuccinimide (NHS) ester for the biotinylation of proteins, antibodies, and other biomolecules.
Core Mechanism of Action: Amine-Reactive Biotinylation
Biotin NHS ester is a widely utilized reagent for covalently attaching a biotin label to biomolecules. Its utility is centered on the highly reactive N-hydroxysuccinimide ester group, which demonstrates remarkable specificity for primary aliphatic amines (-NH₂). These target groups are abundant in biological macromolecules, primarily as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[1][2]
The core reaction is a nucleophilic acyl substitution . The deprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate.[3][] The intermediate then collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable and effectively irreversible amide bond between the biotin molecule and the target.[3][]
While NHS esters can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are significantly less stable than the amide bond and are prone to hydrolysis or displacement by amines.[3] This inherent instability contributes to the high selectivity of NHS esters for primary amines under controlled reaction conditions.
Figure 1: Mechanism of this compound Ester Reaction with a Primary Amine.
Critical Parameters Influencing Reaction Efficiency
The success of a biotinylation reaction is governed by several interconnected parameters. A thorough understanding and optimization of these factors are essential to achieve the desired degree of labeling while preserving the biological activity of the target molecule.
| Parameter | Optimal Range/Condition | Rationale & Impact on Efficiency |
| pH | 7.2 - 8.5[5] | The reaction is strongly pH-dependent. Below pH 7, the primary amine is protonated (R-NH₃⁺) and non-nucleophilic, inhibiting the reaction.[6] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired aminolysis reaction and reduces labeling efficiency.[5][6][7] |
| Buffer Composition | Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate, HEPES)[3][5] | Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the target molecule for reaction with the NHS ester.[5] |
| Reagent Concentration | Target Molecule: 1-10 mg/mL[8][9] | Higher concentrations of the target amine favor the bimolecular labeling reaction over the competing unimolecular hydrolysis of the NHS ester. Dilute protein solutions often require a greater molar excess of the biotin reagent to achieve sufficient labeling.[][8][9] |
| Molar Excess of Biotin | 10 to 20-fold molar excess (or higher for dilute solutions)[8][10] | A sufficient molar excess is required to drive the reaction to completion, especially given the competing hydrolysis reaction. The optimal ratio must often be determined empirically to achieve the desired labeling density without causing protein precipitation or loss of function.[9] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures (4°C) slow down both the labeling reaction and the competing hydrolysis, requiring longer incubation times (>2 hours).[8] Room temperature reactions are faster (30-60 minutes) but may result in more significant hydrolysis.[8][9] |
| Solvent | Anhydrous DMSO or DMF | This compound ester is often water-insoluble and must first be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer.[2][6] The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., <10%).[5] |
Quantitative Data on Reaction Kinetics
| Parameter | Value | Conditions | Reference |
| Spacer Arm Length (NHS-Biotin) | 13.5 Å | N/A | [8][11] |
| Half-life of NHS Ester Hydrolysis | ~4-5 hours | pH 7.0, 0°C | [5] |
| Half-life of NHS Ester Hydrolysis | ~10 minutes | pH 8.6, 4°C | [5] |
| Typical Labeling Ratio (IgG) | ~8-12 biotins per molecule | Using greater molar excess | [9] |
| Typical Labeling Ratio (General Proteins) | ~3-5 biotins per molecule | Standard conditions | [9] |
Generalized Experimental Workflow
The process of biotinylating a biomolecule follows a logical sequence of steps designed to maximize labeling efficiency and ensure the purity of the final conjugate. The workflow involves preparation of the target molecule, execution of the conjugation reaction, and purification of the biotinylated product.
Figure 2: General Experimental Workflow for Biotinylation.
Detailed Experimental Protocols
The following protocols provide a starting point for the biotinylation of proteins and oligonucleotides. Optimization may be required based on the specific properties of the target molecule.
This protocol is designed for labeling 1-10 mg of protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (or similar amine-free buffer)[8]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5
-
Purification System: Dialysis cassette (10K MWCO) or desalting column (e.g., Sephadex G-25)[8]
Procedure:
-
Buffer Exchange: If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.[8][9]
-
Prepare this compound Ester Stock: Immediately before use, dissolve this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] For example, dissolve 3.4 mg of this compound ester (MW: 341.38) in 1 mL of DMSO.
-
Calculate Reagent Volume: Determine the volume of the this compound ester stock needed to achieve a 10-20 fold molar excess. For a 2 mg/mL protein solution, a 20-fold excess is recommended.[8][9]
-
mmoles of Protein = (grams of Protein) / (MW of Protein in g/mol )
-
mmoles of Biotin = mmoles of Protein x 20
-
µL of Biotin Stock = (mmoles of Biotin x 1,000,000) / (Stock Concentration in mM)
-
-
Reaction: Add the calculated volume of this compound ester stock to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[8]
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.[5]
-
Purification: Remove non-reacted biotin and the NHS byproduct by dialyzing the sample against PBS or another suitable buffer at 4°C (with at least two buffer changes) or by using a desalting column.[8]
-
Storage: Store the purified biotinylated protein under appropriate conditions, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.
This protocol is based on a 0.2 µmole synthesis scale.[3]
Materials:
-
Amine-modified oligonucleotide
-
This compound Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6]
-
Purification System: Desalting column (e.g., Glen Gel-Pak™)[3]
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate buffer.[3] Ensure any ammonium salts from deprotection have been removed (e.g., via ethanol precipitation).[3]
-
Prepare this compound Ester Solution: Dissolve a 5-10 fold molar excess of this compound ester in 25 µL of anhydrous DMSO or DMF.[3]
-
Reaction: Add the this compound ester solution to the oligonucleotide solution.
-
Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.[3]
-
Purification: Separate the biotinylated oligonucleotide from excess reagent and salts using a desalting column according to the manufacturer's instructions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Labeling Efficiency | 1. Hydrolysis of NHS Ester: Reagent was exposed to moisture before use or reaction pH is too high (>9.0).[7] 2. Inactive Amine: Reaction pH is too low (<7.0), protonating the target amine.[6] 3. Competing Nucleophiles: Presence of amine-containing buffers (e.g., Tris) or other contaminants like sodium azide.[5] 4. Insufficient Molar Excess: Molar ratio of biotin to target is too low, especially for dilute samples.[7] | 1. Use fresh, anhydrous DMSO/DMF. Equilibrate the NHS ester vial to room temperature before opening to prevent condensation.[8] Optimize pH to 7.2-8.5. 2. Ensure the reaction buffer pH is between 7.2 and 8.5. 3. Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) prior to the reaction. 4. Increase the molar excess of the this compound ester. Consider concentrating the protein solution if possible.[8] |
| Protein Precipitation | 1. High Degree of Labeling: Over-modification can alter the protein's isoelectric point and solubility. 2. Solvent Effects: The organic solvent (DMSO/DMF) used to dissolve the NHS ester may denature the protein. | 1. Reduce the molar excess of the this compound ester or decrease the reaction time. 2. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <10%). Add the biotin stock solution slowly while vortexing. |
| Loss of Biological Activity | Modification of Critical Residues: Biotinylation of lysine residues within an active site or binding interface can disrupt function. | 1. Reduce the molar excess of the this compound ester to achieve a lower degree of labeling. 2. If the location of critical lysines is known, consider alternative labeling chemistries that target other functional groups (e.g., sulfhydryls on cysteine residues). |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. apexbt.com [apexbt.com]
- 3. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. proteochem.com [proteochem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sulfo-nhs-lc-biotin.com [sulfo-nhs-lc-biotin.com]
An In-depth Technical Guide to the Chemical Properties of Biotin N-Hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Biotin N-hydroxysuccinimide (NHS) ester, a widely used reagent for the biotinylation of proteins and other biomolecules. This document details the compound's reactivity, solubility, and stability, and provides experimental protocols for its use and quantification.
Core Chemical Properties
Biotin-NHS ester is an amine-reactive biotinylation reagent that enables the covalent attachment of biotin to proteins, peptides, and other molecules containing primary or secondary amines.[1] The N-hydroxysuccinimide ester is a highly reactive group that readily forms stable amide bonds with amine groups.[1]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Biotin-NHS ester.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₉N₃O₅S | [2] |
| Molecular Weight | 341.38 g/mol | [2] |
| CAS Number | 35013-72-0 | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 212 °C | [3] |
| Spacer Arm Length | 13.5 Å | [4][5] |
Table 2: Solubility
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | ≤ 50 mg/mL | [6] |
| Dimethyl sulfoxide (DMSO) | ≥ 17.07 mg/mL, ~20 mg/mL, ≥ 30 mg/mL | [4][6][7] |
| Water | Insoluble | [4][8] |
| Ethanol | Insoluble | [4] |
| Aqueous Buffers | Sparingly soluble. A 1:1 DMSO:PBS (pH 7.2) solution has a solubility of approximately 0.5 mg/mL. | [7] |
Table 3: Stability and Storage
| Condition | Stability | Reference(s) |
| Solid, -20°C | ≥ 4 years | [6][7] |
| Anhydrous, Room Temperature | Several weeks | [6] |
| Solution in dry DMF | At least one month | [6] |
| Aqueous Solution | Not recommended for storage for more than one day. | [7] |
Table 4: Reactivity and Hydrolysis
| Condition | Half-life of NHS ester | Reference(s) |
| pH 7.0, 0°C | 4-5 hours | [9][10] |
| pH 8.6, 4°C | 10 minutes | [9][10] |
| pH > 8.0 | < 15 minutes | [11] |
| pH < 6.5 | > 2 hours | [11] |
Reaction Mechanism and Specificity
Biotin-NHS ester reacts with primary amines via a nucleophilic acyl substitution mechanism, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a pH range of 7.2 to 9.[9][10] While highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, side reactions with other nucleophilic groups like the hydroxyl groups of serine and tyrosine and the guanidinium group of arginine have been reported under certain conditions.[12]
Figure 1: Reaction of Biotin-NHS ester with a primary amine.
Experimental Protocols
Protein Biotinylation
This protocol describes a general procedure for the biotinylation of a protein using Biotin-NHS ester.
Materials:
-
Protein to be biotinylated
-
Biotin-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Prepare the Biotin-NHS Ester Solution: Immediately before use, dissolve the Biotin-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Perform the Biotinylation Reaction:
-
Calculate the required volume of the Biotin-NHS ester solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of the Biotin-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted Biotin-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Biotinylated Protein: Remove the excess, unreacted biotin reagent and byproducts by dialysis against PBS or by using a desalting column.
Figure 2: General workflow for protein biotinylation.
Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the degree of biotinylation.[6] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[6]
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader
Procedure (Cuvette Method):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[6]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[6]
-
Measure the absorbance at 500 nm once the reading is stable (A₅₀₀ HABA/Avidin/Biotin Sample).[6]
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Application in Signaling Pathway Analysis
Biotinylation is a powerful tool for studying cellular signaling pathways. For instance, kinase-catalyzed biotinylation using ATP-biotin can be employed to map the substrates of specific kinases within a signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13] In this method, activated kinases in cell lysates transfer a biotinylated phosphate group from ATP-biotin to their substrates, which can then be enriched using streptavidin and identified by mass spectrometry.[13]
Figure 3: EGFR signaling pathway analysis using biotinylation.
This guide provides foundational knowledge on the chemical properties and applications of Biotin N-hydroxysuccinimide ester. For specific applications, optimization of the described protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for detailed guidance.
References
- 1. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 2. anaspec.com [anaspec.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Utilizing Biotinylated Proteins Expressed in Yeast to Visualize DNA–Protein Interactions at the Single-Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Application of Biotin NHS in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Biotin N-hydroxysuccinimide (NHS) ester in dimethyl sulfoxide (DMSO) and other common organic solvents. It is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge required for the effective use of this reagent in biotinylation reactions. This document outlines quantitative solubility data, detailed experimental protocols for solubilization and use, and a visual representation of a typical biotinylation workflow.
Core Concept: Biotin NHS and its Solubility
This compound is a widely utilized reagent for the covalent attachment of biotin to proteins, peptides, and other molecules containing primary amines. The N-hydroxysuccinimide ester group reacts with primary amines under mild conditions to form a stable amide bond. A crucial aspect of its application is its solubility, as it is generally insoluble in aqueous solutions and requires an organic solvent for initial dissolution before being introduced to an aqueous reaction mixture.[1][2][3] The choice of solvent and the handling of the resulting solution are paramount to ensure the reactivity of the NHS ester, which is susceptible to hydrolysis.[2][3][4]
Quantitative Solubility Data
The solubility of this compound can vary slightly depending on the supplier and the purity of the reagent, as well as the anhydrous nature of the solvent.[5][6] Below is a summary of reported solubility data in common organic solvents. It is important to note that for optimal results, the use of fresh, anhydrous DMSO is recommended as moisture can significantly impact solubility and reagent stability.[5]
| Solvent | Reported Solubility | Source | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | Sigma-Aldrich[7] | --- |
| ~ 20 mg/mL | Cayman Chemical[8] | --- | |
| 62.5 mg/mL | MedChemExpress[9] | Requires sonication. | |
| 68 mg/mL | Selleck Chemicals[5] | Use of fresh DMSO is critical as moisture-absorbing DMSO reduces solubility. | |
| Dimethylformamide (DMF) | ≤ 50 mg/mL | Sigma-Aldrich[7] | A solution in dry DMF remains active for at least one month.[7] |
| ~ 20 mg/mL | Cayman Chemical[8] | --- | |
| Water | Insoluble | Vector Labs[1], Selleck Chemicals[5] | --- |
| Ethanol | Insoluble | Selleck Chemicals[5] | --- |
Experimental Protocols
The following protocols are generalized from multiple sources and represent common methodologies for the preparation and use of this compound solutions.
Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent use in biotinylation reactions.
Materials:
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer or sonicator
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[4][10]
-
Weigh the desired amount of this compound into a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-50 mg/mL).[6][7][8]
-
Vortex or sonicate the solution until the this compound is completely dissolved.[9] For higher concentrations, gentle heating may also aid dissolution.[9]
-
It is highly recommended to prepare the stock solution immediately before use, as the NHS ester is susceptible to hydrolysis.[2][4] Do not store aqueous solutions for more than one day.[8] If a DMSO stock solution is prepared, it can be aliquoted and stored at -20°C for up to one month.[11]
General Protein Biotinylation Protocol
Objective: To covalently label a protein with biotin using a this compound stock solution.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound stock solution (prepared as described above)
-
Quenching buffer (e.g., Tris or glycine solution)
-
Desalting column or dialysis equipment
Procedure:
-
Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the target protein for reaction with the this compound.[2][4]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess of biotin to protein. A 10-20 fold molar excess is a common starting point.[9][10]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[4]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9][10]
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., 50 mM Tris or glycine) to react with the excess this compound.[6]
-
Remove the unreacted biotin and byproducts by dialysis or using a desalting column.[7][10]
Mandatory Visualizations
General Biotinylation Workflow
The following diagram illustrates the key steps in a typical protein biotinylation experiment using this compound.
Caption: A general workflow for protein biotinylation using this compound.
Reaction Mechanism of this compound with a Primary Amine
This diagram illustrates the chemical reaction between this compound and a primary amine on a protein, resulting in a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a primary amine.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. proteochem.com [proteochem.com]
- 11. 生物素-NHS,水溶性 | Sigma-Aldrich [sigmaaldrich.com]
A Technical Deep Dive: Unraveling the Fundamental Differences Between Biotin-NHS and Sulfo-NHS-Biotin
For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is paramount for the success of downstream applications. This in-depth technical guide illuminates the core distinctions between two commonly employed amine-reactive biotinylation reagents: N-hydroxysuccinimide (NHS)-Biotin and its sulfonated analogue, Sulfo-NHS-Biotin. Understanding these differences is critical for experimental design, ensuring specific and efficient labeling of target biomolecules.
At the heart of their utility lies the N-hydroxysuccinimide (NHS) ester, a reactive group that efficiently forms stable amide bonds with primary amines (-NH2) found on proteins and other macromolecules.[1] This reaction typically occurs in buffers with a pH range of 7-9.[1] While both Biotin-NHS and Sulfo-NHS-Biotin leverage this same fundamental chemistry, a single, strategically placed functional group—the sulfonate group—dramatically alters the physicochemical properties of Sulfo-NHS-Biotin, dictating its applications and experimental handling.
Core Physicochemical and Functional Distinctions
The primary differentiator between Biotin-NHS and Sulfo-NHS-Biotin is their solubility. Biotin-NHS is hydrophobic and requires dissolution in an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture.[1][2] In contrast, the addition of a negatively charged sulfonate group to the NHS ring renders Sulfo-NHS-Biotin water-soluble.[3][4][5] This fundamental difference in solubility has profound implications for their membrane permeability and, consequently, their ideal applications.
Biotin-NHS , being membrane-permeable, can traverse the cell membrane and label both intracellular and cell-surface proteins.[1][6] This makes it a suitable choice for experiments aimed at biotinylating the entire proteome of a cell.
Sulfo-NHS-Biotin , due to its charged nature and hydrophilicity, is membrane-impermeable.[3][4] This characteristic makes it the reagent of choice for specifically labeling proteins on the outer surface of intact cells, as it cannot readily cross the lipid bilayer.[3][4][5] This specificity is crucial for studies involving cell-surface receptors, transporters, and the general architecture of the plasma membrane.
A summary of their key properties is presented in the table below:
| Property | Biotin-NHS | Sulfo-NHS-Biotin |
| Molecular Weight | 341.38 g/mol [7] | 443.4 g/mol [8] |
| Spacer Arm Length | 13.5 Å[2] | 13.5 Å[9] |
| Solubility | Insoluble in water; requires organic solvents (DMSO, DMF)[1][2] | Soluble in water (e.g., ≥22.17 mg/mL)[8][10] |
| Membrane Permeability | Permeable[1][6] | Impermeable[3][4] |
| Primary Applications | Labeling of intracellular and extracellular proteins[6] | Specific labeling of cell-surface proteins[3][4] |
Visualizing the Chemical Structures and Reaction Mechanism
To further understand their chemical nature, the following diagrams illustrate their structures and the general reaction mechanism.
The biotinylation reaction proceeds via nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS or Sulfo-NHS as a byproduct.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. NHS-Biotin | C14H19N3O5S | CID 434213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
The Power of the Biotin Tag: An In-depth Guide to Biotinylation in Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and drug discovery, the ability to specifically label, detect, purify, and study biomolecules is paramount. Among the plethora of techniques available, biotinylation stands out as a remarkably versatile and robust method. This in-depth technical guide explores the core principles of biotinylation, its diverse applications in molecular biology research, and provides detailed experimental protocols for its key methodologies. The foundation of these techniques lies in the extraordinarily strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin and streptavidin, which boasts a dissociation constant (Kd) in the femtomolar range (10-14 to 10-15 M), making it one of the strongest known biological interactions.[1][2][3] This near-irreversible bond forms the basis for a wide array of applications, from affinity purification to advanced cellular imaging and drug targeting.[4][5]
Core Concepts: The Biotin-Streptavidin Interaction
Biotin is a small molecule (244.31 g/mol ) that can be covalently attached to proteins, nucleic acids, and other molecules with minimal interference to their biological function.[1] Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, has four high-affinity binding sites for biotin.[3] This multivalent interaction enhances the avidity and stability of the complex, making it an ideal tool for capturing and detecting biotinylated targets.
Methods of Biotinylation
The covalent attachment of biotin to a target molecule can be achieved through two primary strategies: chemical biotinylation and enzymatic biotinylation.
Chemical Biotinylation: This approach utilizes biotinylating reagents that contain a reactive group targeting specific functional groups on the target molecule. The most common targets are primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[1]
-
NHS Esters: N-hydroxysuccinimide (NHS) esters of biotin are widely used for their ability to efficiently react with primary amines to form stable amide bonds. Variations include NHS-Biotin and the water-soluble Sulfo-NHS-Biotin, which is particularly useful for labeling cell surface proteins without permeating the cell membrane.[6][7]
-
Other Chemistries: Biotinylation reagents are also available to target other functional groups such as sulfhydryls (-SH) on cysteine residues, carboxyl groups (-COOH), and carbohydrates.
Enzymatic Biotinylation: This method offers site-specific biotinylation through the use of the E. coli biotin ligase, BirA. A short, 15-amino-acid peptide sequence, known as the AviTag, is genetically fused to the protein of interest. BirA specifically recognizes this tag and catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within the tag.[8] This provides a homogenous product with a defined orientation when immobilized on a streptavidin-coated surface.
Quantitative Data Presentation
The efficiency of biotinylation and the subsequent detection of biotinylated molecules are critical for experimental success. The following tables summarize key quantitative data for easy comparison.
Table 1: Comparison of Amine-Reactive Biotinylation Reagents
| Feature | NHS-Biotin | Sulfo-NHS-Biotin |
| Solubility | Low aqueous solubility; requires organic solvent (e.g., DMSO, DMF) | Water-soluble |
| Cell Membrane Permeability | Permeable | Impermeable |
| Typical Molar Excess (Reagent:Protein) | 20-fold for concentrated protein solutions (>2 mg/mL) | 20 to 50-fold |
| Typical Degree of Labeling (Biotin:Protein Ratio) | 3-5 | 4-6 |
| Primary Application | Labeling of purified proteins in solution | Cell surface protein labeling; labeling of proteins sensitive to organic solvents |
Data synthesized from multiple sources.[6][7][9]
Table 2: Comparison of Proximity Labeling Enzymes
| Feature | BioID | BioID2 | TurboID |
| Labeling Time | 18-24 hours | 18-24 hours | ~10 minutes |
| Labeling Efficiency | Lower | Moderate | High |
| Optimal Temperature | ~37°C | ~37°C | Broader range, including room temperature |
| Biotin Requirement | Requires exogenous biotin | Requires exogenous biotin | Can utilize endogenous biotin, but enhanced with supplementation |
| Key Advantage | First-generation proximity labeling | Smaller size than BioID | Rapid and efficient labeling, suitable for dynamic processes |
Data synthesized from multiple sources.[10][11][12][13][14]
Table 3: Binding Kinetics of Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10-14 - 10-15 M | [1][3] |
| Association Rate Constant (kon) | ~1 x 107 M-1s-1 | [3] |
| Dissociation Rate Constant (koff) | ~1 x 10-6 s-1 | [3] |
Applications in Molecular Biology Research
The versatility of biotinylation has led to its widespread adoption in numerous molecular biology techniques.
Affinity Purification and Pull-Down Assays
Biotinylation is a powerful tool for isolating specific proteins or protein complexes from complex mixtures like cell lysates.[15] A protein of interest (the "bait") is biotinylated and incubated with the lysate. The bait, along with any interacting partners (the "prey"), is then captured using streptavidin-coated beads. After washing to remove non-specific binders, the protein complex can be eluted and analyzed by methods such as Western blotting or mass spectrometry.
Caption: Workflow for a biotinylated protein pull-down assay.
Immunoassays (ELISA and Western Blotting)
Biotinylation is frequently used to enhance the sensitivity of immunoassays.[16] Biotinylated detection antibodies can be used in conjunction with streptavidin-enzyme conjugates (e.g., streptavidin-HRP) to amplify the signal. This is because multiple biotin molecules can be attached to a single antibody, and each streptavidin molecule can bind up to four biotins, creating a large complex with many enzyme molecules at the site of the target antigen.
Cell Surface Labeling
The use of membrane-impermeable biotinylation reagents, such as Sulfo-NHS-Biotin, allows for the specific labeling of proteins on the surface of living cells.[2] This is invaluable for studying receptor trafficking, endocytosis, and the composition of the cell surface proteome.
Proximity-Dependent Biotinylation (BioID)
Proximity-dependent biotinylation identification (BioID) is a powerful technique for identifying protein-protein interactions and the composition of subcellular compartments in living cells.[17] A promiscuous biotin ligase (e.g., BirA*, TurboID) is fused to a protein of interest. When expressed in cells and in the presence of biotin, the ligase biotinylates proteins in its immediate vicinity (~10-15 nm radius).[10] These biotinylated proteins can then be isolated and identified by mass spectrometry, providing a snapshot of the protein's microenvironment.
Caption: Simplified EGFR signaling network with proximal proteins identified by APEX2 labeling.
Example 2: Elucidating the ERK Proximity Interactome
Extracellular signal-regulated kinases (ERK1/2) are key components of the MAPK signaling pathway, which regulates a wide range of cellular processes. BioID has been employed to identify the proximity interactome of ERK1 and ERK2, revealing their association with various cellular compartments and processes. [18]
Caption: Major classes of ERK1/2 proximal proteins identified by BioID.
Experimental Protocols
Protocol 1: Protein Biotinylation using Sulfo-NHS-Biotin
This protocol describes the biotinylation of a purified protein in solution.
Materials:
-
Purified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)
-
Sulfo-NHS-Biotin
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or dialysis cassettes
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in reaction buffer to a concentration of 10 mM (e.g., 4.4 mg/mL).
-
Biotinylation Reaction: Add a 20-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin using a desalting spin column or by dialyzing against PBS.
-
Quantification (Optional): Determine the degree of biotinylation using an assay such as the HABA assay.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: TurboID-based Proximity Labeling in Mammalian Cells
This protocol provides a general workflow for identifying the proximity interactome of a bait protein. [19][20] Materials:
-
Mammalian cell line of interest
-
Expression vector for the TurboID-bait fusion protein
-
Transfection reagent
-
Cell culture medium
-
Biotin solution (50 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for mass spectrometry sample preparation
Procedure:
-
Transfection: Transfect the mammalian cells with the TurboID-bait expression vector. It is recommended to generate a stable cell line for consistent expression.
-
Biotin Labeling: Add biotin to the cell culture medium to a final concentration of 50 µM. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.
-
Enrichment of Biotinylated Proteins: Clarify the cell lysate by centrifugation. Incubate the supernatant with streptavidin-coated magnetic beads overnight at 4°C with rotation.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the biotinylated proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the TurboID-bait sample compared to a negative control (e.g., cells expressing TurboID alone).
Protocol 3: Surface Plasmon Resonance (SPR) Analysis of a Protein-Protein Interaction
This protocol outlines the use of a biotinylated ligand for SPR analysis. [21][22] Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Biotinylated ligand
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if applicable)
Procedure:
-
System Priming: Prime the SPR system with running buffer.
-
Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor chip surface to achieve the desired immobilization level. The high affinity of the biotin-streptavidin interaction results in stable capture.
-
Analyte Injection: Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface.
-
Data Acquisition: Monitor the association and dissociation phases in real-time.
-
Regeneration (Optional): If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. For very high-affinity interactions, a new surface may be required for each analyte concentration.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
Biotinylation, underpinned by the remarkably strong biotin-streptavidin interaction, is a powerful and versatile technology that has become indispensable in modern molecular biology research and drug development. Its applications are vast, ranging from the routine purification of proteins to the sophisticated mapping of protein-protein interaction networks within living cells. The continuous development of new biotinylation reagents and techniques, such as the highly efficient TurboID, promises to further expand the utility of this approach, enabling researchers to explore the intricate molecular landscape of the cell with ever-increasing precision and temporal resolution. This guide provides a solid foundation for understanding and implementing biotinylation strategies to advance scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Proximity labeling with TurboID [bio-protocol.org]
- 4. neb.com [neb.com]
- 5. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 7. store.sangon.com [store.sangon.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. bioclone.net [bioclone.net]
- 16. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 17. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Proximity labeling in mammalian cells with TurboID and split-TurboID | Semantic Scholar [semanticscholar.org]
- 20. TurboID-Based Proximity Labeling: A Method to Decipher Protein–Protein Interactions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nicoyalife.com [nicoyalife.com]
- 22. biosensingusa.com [biosensingusa.com]
Methodological & Application
Application Notes and Protocols for Biotin-NHS Antibody Labeling
These application notes provide a detailed protocol for the biotinylation of antibodies using N-hydroxysuccinimide (NHS) esters of biotin. This method is widely used by researchers, scientists, and drug development professionals for various applications, including immunoassays, protein purification, and cytochemistry.
Introduction
Biotin, a small vitamin (244 Da), can be covalently attached to proteins, such as antibodies, without significantly altering their biological activity.[1] The high-affinity interaction between biotin and streptavidin is then exploited for detection or purification. The most common method for biotinylating proteins involves the use of NHS esters of biotin, which react efficiently with primary amines (-NH2) on the protein, primarily the side chains of lysine residues and the N-terminus of the polypeptide chains, to form stable amide bonds.[2]
This protocol details the use of Sulfo-NHS-Biotin, a water-soluble variant that allows the reaction to be performed in aqueous buffers without organic solvents like DMSO or DMF.[3]
Key Experimental Considerations
-
Buffer Composition: The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0 for optimal NHS ester reaction.[3][4] Buffers containing primary amines, like Tris, or preservatives such as sodium azide, will compete with the antibody for reaction with the NHS-biotin and must be removed prior to labeling.[2]
-
Antibody Concentration: For efficient labeling, an antibody concentration of 1-5 mg/mL is recommended.[5] Labeling of more dilute protein solutions may require a higher molar excess of the biotin reagent to achieve the same level of incorporation.[6]
-
Molar Ratio of Biotin to Antibody: The degree of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the antibody.[7] A 20-fold molar excess is a common starting point and typically results in the incorporation of 4-6 biotin molecules per antibody.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the biotinylation reaction.
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Optimal efficiency is often seen at 1-5 mg/mL.[2][5] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | pH should be between 7.2 and 8.0.[2][4] |
| Molar Excess of Biotin Reagent | 10 to 40-fold | A 20-fold excess is a common starting point.[2][8] |
| Incubation Temperature | Room Temperature or 4°C | Reaction times will vary with temperature.[2] |
| Incubation Time | 30-60 minutes at RT or 2 hours at 4°C | Longer incubation times are generally not harmful to the reaction.[2][9] |
| Molar Coupling Ratio (Biotin:Antibody) | Expected Molar Incorporation Ratio (Biotin/Antibody) |
| 5:1 | 1.4 - 1.7 |
| 10:1 | 2.5 - 2.8 |
| 20:1 | 4.4 - 5.0 |
| 40:1 | 7.2 - 9.0 |
| Data adapted from Molecular Devices labeling protocols.[8] |
Experimental Protocols
Preparation of Reagents
-
Antibody Solution:
-
Biotin Reagent Solution:
-
Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[3][9]
-
Immediately before use, prepare a 10 mM solution of the biotin reagent. For example, dissolve 2.2 mg of Sulfo-NHS-Biotin in 500 µL of ultrapure water.[9] For non-sulfo NHS-Biotin, dissolve in an organic solvent like DMSO or DMF to create a stock solution.[2][10]
-
Calculation of Biotin Reagent Volume
To determine the volume of biotin reagent needed, use the following calculation for a desired molar excess:
-
Step 1: Calculate millimoles of antibody.
-
mmol of Antibody = (mg of Antibody / MW of Antibody in kDa) / 1000
-
Example for IgG (MW ≈ 150 kDa):(2 mg / 150) / 1000 = 0.0000133 mmol
-
-
Step 2: Calculate millimoles of biotin reagent.
-
mmol of Biotin = mmol of Antibody * Desired Molar Excess
-
Example for a 20-fold excess:0.0000133 mmol * 20 = 0.000266 mmol
-
-
Step 3: Calculate the volume of 10 mM biotin solution to add.
-
Volume (µL) = (mmol of Biotin / 10 mmol/L) * 1,000,000
-
Example:(0.000266 / 10) * 1,000,000 = 26.6 µL
-
Biotinylation Reaction
-
Add the calculated volume of the 10 mM biotin reagent solution to the antibody solution.[4]
-
Mix gently by pipetting.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][9]
Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching reagent that contains primary amines can be added.
-
Add a small amount of a quenching buffer, such as 1M Tris-HCl, to the reaction mixture. For example, add 9.6 µL of 1M NH4Cl for every 1 mg of protein labeled with 120 µg of NHSB.[10]
-
Incubate for 10-15 minutes at room temperature.[10]
Purification of the Labeled Antibody
Excess, non-reacted biotin must be removed to prevent interference in downstream applications.
-
Use a desalting spin column or dialysis to separate the biotinylated antibody from the unreacted biotin.[2][9]
Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the molar ratio of biotin to protein.[11]
-
Principle: The HABA dye binds to avidin, producing a color that can be measured at 500 nm. Biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[12]
-
Procedure:
-
Measure the absorbance of a HABA/avidin solution at 500 nm (A500 HABA/Avidin).[11]
-
Add a known amount of the purified biotinylated antibody to the HABA/avidin solution and mix.[11]
-
Measure the absorbance at 500 nm again once the reading is stable (A500 HABA/Avidin/Biotin).[11]
-
The change in absorbance, along with the protein concentration and molecular weight, can be used to calculate the biotin-to-protein molar ratio.[12] Online calculators are available for this purpose.[12]
-
Visualizations
Caption: Experimental workflow for antibody biotinylation.
Caption: Chemical reaction of Biotin-NHS with a primary amine on an antibody.
References
- 1. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. apexbt.com [apexbt.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. apexbt.com [apexbt.com]
- 10. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cell Surface Protein Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface protein biotinylation is a powerful and widely used technique to selectively label, isolate, and analyze proteins expressed on the outer surface of the plasma membrane. This method is instrumental in a variety of research areas, including the study of protein trafficking, receptor internalization, and the identification of potential drug targets and biomarkers.[1][2][3][4] The fundamental principle involves the covalent attachment of biotin, a small B-vitamin, to primary amines of cell surface proteins using a membrane-impermeable biotinylation reagent.[1][5] The high-affinity interaction between biotin and avidin or streptavidin is then exploited for the specific purification and subsequent analysis of these labeled proteins.[1][6][7]
These application notes provide a detailed, step-by-step guide for performing cell surface protein biotinylation, from cell preparation to the analysis of biotinylated proteins.
Experimental Workflow Overview
The general workflow for cell surface protein biotinylation consists of several key stages: cell preparation, biotinylation of surface proteins, quenching of the reaction, cell lysis, affinity purification of biotinylated proteins, and downstream analysis.
Caption: A schematic overview of the key steps in a typical cell surface protein biotinylation experiment.
Key Reagents and Buffers
Successful biotinylation relies on the proper selection and preparation of reagents. The following tables summarize common reagents and their recommended concentrations.
Table 1: Biotinylation Reagents
| Reagent | Typical Concentration | Key Features |
| Sulfo-NHS-LC-Biotin | 0.1 - 2.5 mg/mL | Amine-reactive, long spacer arm to reduce steric hindrance, membrane-impermeable due to the sulfo-NHS group.[5] |
| Sulfo-NHS-SS-Biotin | 0.1 - 2.5 mg/mL | Contains a reducible disulfide bond in the spacer arm, allowing for elution of biotinylated proteins from avidin/streptavidin beads with reducing agents like DTT.[8][9][10] |
Table 2: Buffers and Solutions
| Buffer/Solution | Composition | Purpose |
| Phosphate-Buffered Saline (PBS) | Standard formulation, pH 7.2-7.4 | Washing cells to remove culture medium and serum proteins.[5][9] |
| Quenching Solution | 50-100 mM Glycine or 0.5-1% BSA in PBS | To inactivate any unreacted biotinylation reagent.[5][8][9] |
| Lysis Buffer (e.g., RIPA) | Varies, often contains detergents like NP-40 and protease inhibitors | To solubilize cell membranes and release proteins.[8][11] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals. All steps involving live cells should be performed on ice or at 4°C to minimize protein trafficking and endocytosis.[9][12]
I. Cell Preparation
-
Culture cells to the desired confluency (typically 70-90%).[8]
-
Place the culture dish on ice and aspirate the growth medium.
-
Gently wash the cells 2-3 times with ice-cold PBS to remove any residual serum proteins.[5][12] For loosely adherent cells, consider coating dishes with poly-D-lysine.[5]
II. Cell Surface Biotinylation
-
Prepare the biotinylation reagent solution (e.g., Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin) in ice-cold PBS immediately before use to prevent hydrolysis.[9]
-
Aspirate the final PBS wash and add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells with the biotinylation reagent for 30 minutes at 4°C with gentle rocking.[5][9][12]
Table 3: Recommended Incubation Parameters
| Parameter | Recommended Value | Notes |
| Temperature | 4°C | To inhibit endocytosis and protein trafficking.[9][13] |
| Incubation Time | 30 minutes | Can be optimized, but longer times may increase background. |
| Agitation | Gentle rocking | Ensures even distribution of the biotinylation reagent.[5][12] |
III. Quenching
-
Aspirate the biotinylation solution.
-
Add ice-cold quenching solution (e.g., 50 mM glycine in PBS) to the cells.[5]
-
Incubate for 5-10 minutes at 4°C with gentle rocking to quench any unreacted biotinylation reagent.[5][8]
-
Wash the cells 2-3 times with ice-cold PBS.[9]
IV. Cell Lysis
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors to the cells.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing or on a rotator at 4°C for 1 hour.[8][12]
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to a new tube. This fraction contains the total cellular protein.
V. Affinity Purification of Biotinylated Proteins
-
Take a small aliquot of the clarified lysate to serve as the "input" or "total lysate" control.[12]
-
Prepare NeutrAvidin or streptavidin agarose beads by washing them several times with lysis buffer.[12]
-
Add the washed beads to the remaining cell lysate.
-
Incubate the lysate with the beads overnight at 4°C on a rotator to allow for the binding of biotinylated proteins.[12]
-
Pellet the beads by centrifugation and collect the supernatant, which represents the "unbound" or "intracellular" fraction.
-
Wash the beads extensively with lysis buffer and then with other wash buffers to remove non-specifically bound proteins.[12]
VI. Elution and Downstream Analysis
-
Elute the bound proteins from the beads.
-
Analyze the "input," "unbound," and "eluted" (biotinylated) fractions by SDS-PAGE and Western blotting using antibodies specific to the protein of interest.[6][12] This allows for the confirmation of cell surface localization.
-
For proteomic studies, the eluted proteins can be further processed for analysis by mass spectrometry.[10]
Signaling Pathway Analysis Application
Cell surface biotinylation is a valuable tool for studying signaling pathways that are initiated at the plasma membrane. For example, it can be used to investigate changes in the surface expression of a receptor in response to ligand binding or drug treatment.
Caption: A simplified diagram of a receptor-mediated endocytosis pathway that can be studied using cell surface biotinylation.
By performing biotinylation at different time points after ligand stimulation, researchers can track the internalization and subsequent fate of the receptor population that was initially on the cell surface.
Troubleshooting
Table 4: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low yield of biotinylated protein | - Inefficient biotinylation- Insufficient amount of starting material- Loss of cells during washing | - Optimize biotin reagent concentration and incubation time- Increase the number of cells- Use poly-D-lysine coated plates for poorly adherent cells[5] |
| High background/intracellular proteins detected | - Cell membrane integrity compromised- Biotinylation reagent is membrane-permeable | - Perform all steps on ice to maintain membrane integrity- Ensure the use of a sulfo-NHS-biotin reagent[9] |
| Inefficient pulldown of biotinylated proteins | - Insufficient amount of avidin/streptavidin beads- Inefficient binding | - Increase the amount of beads- Ensure proper buffer conditions (pH, ionic strength) for binding[11] |
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Studying Purinoceptor Cell-Surface Expression by Protein Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Surface Protein Biotinylation for SDS-PAGE Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Surface protein biotinylation [protocols.io]
- 6. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 7. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell surface biotinylation [protocols.io]
- 9. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 13. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
Application Notes and Protocols for Biotin-NHS in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Biotin N-hydroxysuccinimide (NHS) esters for the biotinylation of proteins and antibodies, specifically for use in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments. The strong and highly specific interaction between biotin and streptavidin offers a powerful alternative to traditional immunoprecipitation methods, often resulting in cleaner pulldowns and reduced background.[1][2]
Introduction: The Power of Biotin-Streptavidin in Immunoprecipitation
Immunoprecipitation is a cornerstone technique for isolating a specific protein or protein complex from a heterogeneous sample, such as a cell lysate.[3] Traditionally, this is achieved by using an antibody specific to the target protein, which is then captured by protein A or protein G beads. However, a significant drawback of this method is the co-elution of antibody heavy and light chains during the final elution step, which can interfere with downstream analyses like Western blotting, especially when the target protein has a similar molecular weight.[4][5]
Biotin-NHS based immunoprecipitation circumvents this issue.[1] In this method, the primary antibody is first covalently labeled with biotin using a Biotin-NHS ester. This biotinylated antibody is then used to capture the target protein from the lysate. The entire antibody-antigen complex is subsequently isolated using streptavidin-coated beads, which exhibit an exceptionally high affinity for biotin (Kd = 10⁻¹⁵ M).[1][6] This robust interaction allows for stringent washing conditions, leading to a significant reduction in non-specific binding and a cleaner immunoprecipitate.
Advantages of Biotin-NHS for Immunoprecipitation:
-
High Specificity and Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, ensuring efficient capture of the biotinylated antibody-protein complex.[1][6]
-
Reduced Antibody Contamination: Since the antibody is not directly bound to the beads, elution strategies can be employed that leave the antibody and streptavidin beads behind, resulting in a purer sample of the target protein.
-
Versatility: A wide range of Biotin-NHS esters are available with different spacer arms and solubility properties, allowing for optimization of the labeling process for various proteins and applications.[7]
-
Signal Amplification: Multiple biotin molecules can be conjugated to a single antibody, which can amplify the signal in downstream detection methods.[1]
Experimental Workflow and Signaling Pathway Visualization
The overall workflow for a Biotin-NHS based immunoprecipitation experiment is depicted below. This process involves the initial biotinylation of the antibody, followed by incubation with the cell lysate to form the immune complex, capture with streptavidin beads, washing, and finally, elution of the target protein.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Biotin-NHS Labeling and Western Blot Detection of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a powerful and versatile tool in protein research. The high-affinity interaction between biotin (Vitamin H) and streptavidin is one of the strongest non-covalent bonds known in nature, forming the basis for highly specific and sensitive detection methods. N-hydroxysuccinimide (NHS) esters of biotin are widely used reagents that efficiently react with primary amines (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[1][2] This technique enables the detection of proteins on various platforms, including Western blotting, ELISA, and immunoprecipitation.[2][3]
This application note provides a detailed protocol for the biotinylation of proteins using NHS-Biotin and their subsequent detection via Western blotting with streptavidin-horseradish peroxidase (HRP).
Principle of the Method
The workflow involves two main stages: the biotinylation of the target protein and the detection of the biotinylated protein by Western blot.
-
Biotinylation: The protein of interest is incubated with an NHS-ester of biotin. The NHS ester reacts with primary amines on the protein, forming a stable covalent bond and attaching the biotin moiety.
-
Western Blot Detection: The biotinylated protein, along with other proteins in the sample, is separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with streptavidin conjugated to HRP. The streptavidin-HRP binds specifically to the biotinylated protein. Upon addition of a chemiluminescent substrate, the HRP enzyme catalyzes a reaction that produces light, which can be detected by film or a CCD camera.[4]
Materials and Reagents
For Biotinylation:
-
Protein sample (purified or in a cell lysate)
-
NHS-Biotin reagent (e.g., EZ-Link™ NHS-Biotin)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[5]
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris or glycine)[6]
-
Desalting column or dialysis equipment for removal of excess biotin[3]
For Western Blot:
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note: Avoid using non-fat dry milk as a blocking agent as it contains endogenous biotin, which can lead to high background.[7][8]
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Streptavidin-HRP conjugate[9]
-
Chemiluminescent HRP substrate[4]
-
X-ray film or CCD imaging system
Experimental Protocols
Part 1: Biotinylation of Proteins
This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of labeling.
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1][5] Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.[1] If necessary, perform a buffer exchange using dialysis or a desalting column.[3]
-
-
Preparation of NHS-Biotin Solution:
-
Biotinylation Reaction:
-
The molar ratio of biotin reagent to protein can be adjusted to control the extent of labeling. A 20-fold molar excess of biotin is a common starting point for antibodies.[1][3]
-
Add the calculated volume of the 10 mM NHS-Biotin solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][3]
-
-
Quenching the Reaction and Removal of Excess Biotin:
-
To stop the labeling reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[6]
-
Remove non-reacted biotin using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in downstream applications.[3]
-
Part 2: Western Blot Detection of Biotinylated Proteins
-
SDS-PAGE and Protein Transfer:
-
Separate the biotinylated protein sample by SDS-PAGE according to standard protocols.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8]
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer. A typical starting dilution range is 1:5,000 to 1:20,000, but the optimal concentration should be determined empirically.[4][10]
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[4]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[4]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Detect the signal using X-ray film or a CCD imaging system.
-
Data Presentation
Table 1: Recommended Molar Excess of NHS-Biotin for Protein Labeling
| Protein Concentration | Recommended Molar Excess of Biotin |
| 10 mg/mL | ≥ 12-fold[1] |
| 2 mg/mL | ≥ 20-fold[1] |
| General Guideline | 20-fold for 4-6 biotins per antibody[3] |
Table 2: Recommended Dilutions for Streptavidin-HRP in Western Blotting
| Source | Recommended Starting Dilution |
| Hello Bio | 1:20,000[10] |
| Abcam | 1:15,000 to 1:60,000 |
| Fortis Life Sciences | 1:5,000 to 1:15,000[4] |
Visualization of Experimental Workflow
Caption: Workflow for Biotin-NHS protein labeling and subsequent Western blot detection.
Troubleshooting
Table 3: Common Problems and Solutions in Biotin Western Blotting
| Problem | Possible Cause | Suggested Solution |
| High Background | Blocking with non-fat dry milk | Use 5% BSA in TBST for blocking as milk contains endogenous biotin.[7][8] |
| Insufficient washing | Increase the number or duration of washing steps. | |
| Streptavidin-HRP concentration too high | Optimize the streptavidin-HRP concentration by performing a titration.[7] | |
| Weak or No Signal | Inefficient biotinylation | Ensure the protein buffer is amine-free. Optimize the molar ratio of NHS-Biotin to protein.[5] |
| Streptavidin-HRP concentration too low | Decrease the dilution of the streptavidin-HRP conjugate.[7] | |
| Insufficient protein loading | Increase the amount of protein loaded onto the gel. | |
| Non-specific Bands | Protein degradation | Add protease inhibitors to the sample buffer. |
| Non-specific binding of streptavidin-HRP | Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration). |
Conclusion
The use of NHS-Biotin for protein labeling followed by streptavidin-HRP-based Western blot detection is a robust and sensitive method for identifying and characterizing proteins. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can achieve reliable and high-quality results. Careful optimization of labeling conditions and detection parameters is key to the success of this technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. fortislife.com [fortislife.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 10. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
Optimal Buffer Conditions for Biotin-NHS Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for successful biotinylation of proteins and other amine-containing molecules using N-hydroxysuccinimide (NHS) ester chemistry. Adherence to optimal reaction parameters is critical for achieving high conjugation efficiency while minimizing undesirable side reactions.
Principle of the Reaction
The biotinylation of molecules with Biotin-NHS esters is a nucleophilic acyl substitution reaction. The primary amine (-NH₂) on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in a slightly alkaline pH range where the primary amine is deprotonated and thus more nucleophilic.[1]
However, the NHS ester is also susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders the biotin reagent inactive. The rate of hydrolysis increases significantly with pH.[2] Therefore, the optimal pH for the reaction is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[3]
Key Parameters for Optimal Biotin-NHS Reactions
pH
The pH of the reaction buffer is the most critical factor influencing the efficiency of Biotin-NHS reactions.
-
Optimal Range: The optimal pH range for reacting NHS esters with primary amines is typically between 7.2 and 8.5 .[1][4] A pH of 8.3 is frequently recommended as an ideal starting point for most proteins.[2][5]
-
Low pH (<7.2): At lower pH, a significant portion of the primary amines on the target molecule will be protonated (-NH₃⁺), rendering them unreactive towards the NHS ester.[2]
-
High pH (>9.0): At higher pH, the rate of NHS ester hydrolysis increases dramatically, which can outcompete the desired labeling reaction, leading to low efficiency.[2] For some applications, such as labeling antibodies (IgG) with specific reagents, a slightly higher pH range of 8.5-9.5 may yield optimal results.[3]
Buffer Composition
The choice of buffer is crucial to avoid unwanted side reactions.
-
Recommended Buffers: Amine-free buffers are essential for efficient biotinylation. Commonly used buffers include:
-
Buffers to Avoid: Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the Biotin-NHS ester.[4][7][8][9][10] Common examples include:
Temperature and Reaction Time
-
Temperature: Biotin-NHS reactions can be performed at room temperature or at 4°C. Reactions at room temperature are typically faster, while reactions at 4°C can be beneficial for sensitive proteins to minimize degradation.[6][7]
-
Reaction Time: The incubation time can range from 30 minutes to a few hours.[1][4][6] Longer incubation times may be required at lower temperatures.[6][7]
Solvent for Biotin-NHS Ester
Many non-sulfonated forms of Biotin-NHS esters are not readily soluble in aqueous solutions and need to be dissolved in a water-miscible organic solvent before being added to the reaction mixture.[4]
-
Recommended Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used.[1][5][6]
-
Solvent Concentration: The final concentration of the organic solvent in the reaction mixture should be kept low (typically less than 10%) to avoid denaturation of proteins.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to Biotin-NHS reactions.
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| > 9.0 | - | < 10 minutes |
Data is illustrative and compiled from multiple sources.[4][11]
Table 2: Recommended Buffer Conditions and Components
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3) | Balances amine reactivity and NHS ester stability.[2][4][5] |
| Buffer Type | Phosphate, Bicarbonate, HEPES, Borate | Amine-free to prevent competition with the target molecule.[3][4] |
| Temperature | Room Temperature (faster) or 4°C (for sensitive proteins) | Controls reaction rate and protein stability.[6][7] |
| Reaction Time | 30 minutes - 2 hours (Room Temp), 2 hours - overnight (4°C) | Allows for sufficient conjugation to occur.[1][6][7] |
| Biotin-NHS Solvent | Anhydrous DMSO or DMF | Solubilizes water-insoluble Biotin-NHS esters.[1][5] |
| Final Solvent Conc. | < 10% | Prevents protein denaturation.[1][8] |
| Quenching Agent | 50-100 mM Tris or Glycine | Stops the reaction by consuming unreacted NHS esters.[4][7] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for the biotinylation of a protein with a Biotin-NHS ester.
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
Biotin-NHS ester
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5[6]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Prepare Biotin-NHS Ester Solution: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM or 20 mg/mL).[1][6]
-
Biotinylation Reaction:
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[1] Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted Biotin-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis.[1][6]
-
Storage: Store the purified biotinylated protein under conditions appropriate for the unlabeled protein.
Protocol 2: Cell Surface Biotinylation
This protocol is designed for the specific labeling of proteins on the surface of living cells.
Materials:
-
Cell suspension (~25 x 10⁶ cells/mL)
-
Sulfo-NHS-Biotin (water-soluble)
-
Ice-cold PBS, pH 8.0[12]
-
Quenching Buffer: 100 mM Glycine or Tris in PBS
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[12][13]
-
Cell Resuspension: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[12]
-
Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve the Sulfo-NHS-Biotin in water or PBS to the desired concentration (e.g., 20 mM).[12]
-
Biotinylation Reaction: Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of 2-5 mM.[12][13]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[12][13] For reduced internalization of the biotin reagent, the incubation can be performed at 4°C.[12]
-
Quenching: Quench the reaction by adding the Quenching Buffer. Incubate for 15 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis.
Visualizations
Caption: Biotin-NHS ester reaction mechanism.
Caption: General experimental workflow for protein biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. proteochem.com [proteochem.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. store.sangon.com [store.sangon.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Removal of Excess Biotin-NHS After Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein or antibody, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) is harnessed in a multitude of applications, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography.[1] N-Hydroxysuccinimide (NHS) esters of biotin are widely used reagents that efficiently react with primary amines on proteins to form stable amide bonds.[2]
A critical step following the biotinylation reaction is the removal of excess, unreacted Biotin-NHS ester. Failure to remove this free biotin can lead to high background signals in assays, competition with the biotinylated protein for binding sites on streptavidin, and inaccurate quantification of biotin incorporation.[3][4] This document provides detailed protocols for common methods used to remove excess biotin, ensuring the quality and reliability of your biotinylated reagents.
Methods for Removal of Excess Biotin
Several methods can be employed to separate the biotinylated protein from free biotin, each with its own advantages and considerations. The choice of method often depends on the sample volume, protein concentration, and the required purity for downstream applications. The most common techniques are dialysis, size exclusion chromatography (desalting columns), and affinity purification.
Comparison of Biotin Removal Methods
| Method | Principle | Protein Recovery | Time Required | Scalability | Key Considerations |
| Dialysis | Diffusion across a semi-permeable membrane based on molecular weight cutoff.[5] | High (>90%) | Long (overnight to 48 hours) | High (from microliters to liters) | Requires large volumes of buffer and multiple buffer changes for efficient removal.[3][5][6] |
| Size Exclusion Chromatography (Desalting Columns) | Separation of molecules based on size. Larger biotinylated proteins elute first, while smaller, free biotin molecules are retained in the porous beads of the column.[7][8] | High (>90%)[9] | Fast (< 15 minutes)[10] | Low to Medium (microliters to milliliters) | Can result in sample dilution. Column choice depends on the molecular weight of the protein.[7] |
| Affinity Purification (Streptavidin Beads) | Capture of biotinylated molecules on streptavidin-coated beads.[11][12] | Variable | Moderate (30 minutes to a few hours) | Low to Medium | Elution requires harsh, denaturing conditions which may not be suitable for all downstream applications.[12][13] |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using Dialysis
This method is suitable for a wide range of sample volumes and protein concentrations. It is gentle on the protein but requires a significant amount of time.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10K MWCO for a >30 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Hydrate the Dialysis Membrane: If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer for at least 30 minutes. For dialysis cassettes, follow the manufacturer's instructions for hydration.[6]
-
Load the Sample: Carefully load the biotinylation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.
-
Dialysis: Immerse the sealed dialysis tubing or cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).[5] Place the beaker on a stir plate and stir gently.
-
Buffer Changes: Allow dialysis to proceed for 4-6 hours at 4°C. For optimal removal of free biotin, change the dialysis buffer at least three times. An overnight dialysis step after the initial changes is recommended.[3][6]
-
Sample Recovery: After the final dialysis step, carefully remove the sample from the tubing or cassette. Determine the protein concentration.
Protocol 2: Removal of Excess Biotin using Size Exclusion Chromatography (Desalting Spin Columns)
This is a rapid method ideal for small sample volumes and for applications where sample dilution is a concern.
Materials:
-
Desalting spin column with an appropriate MWCO (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[9]
-
Collection tubes
-
Centrifuge
Procedure:
-
Column Preparation: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[14]
-
Equilibration: Equilibrate the column with the desired buffer for the final protein sample. This is usually done by adding the buffer and centrifuging.
-
Sample Application: Apply the biotinylation reaction mixture to the top of the resin bed in the column.
-
Elution: Place the column in a new collection tube and centrifuge according to the manufacturer's protocol. The purified biotinylated protein will be in the eluate, while the free biotin remains in the column resin.[7]
-
Protein Recovery: Collect the purified sample from the collection tube. Determine the protein concentration.
Protocol 3: Quenching of the Biotinylation Reaction
Prior to purification, it is often beneficial to quench the reaction to stop the biotinylation process and hydrolyze any remaining reactive Biotin-NHS ester.
Materials:
Procedure:
-
Add the quenching buffer to the biotinylation reaction mixture. A final concentration of 50-100 mM Tris or glycine is typically sufficient.
-
Incubate for 15-30 minutes at room temperature.
-
Proceed with one of the purification methods described above to remove the quenched biotin reagent and other reaction byproducts.
Quantification of Biotin Incorporation
After removing the excess biotin, it is important to determine the degree of biotinylation. This can be achieved using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or fluorescence-based kits.[17][18][19] These assays allow for the calculation of the molar ratio of biotin to protein.[17][19]
Visualization of Workflows and Logic
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itwreagents.com [itwreagents.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. goldbio.com [goldbio.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Biotin Quantitation Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Biotin Quantitation Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Biotin-NHS in Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of Biotin N-hydroxysuccinimide (NHS) esters for the biotinylation of proteins, particularly antibodies, is a cornerstone technique for enhancing the sensitivity and specificity of Enzyme-Linked Immunosorbent Assays (ELISAs). This method leverages the high-affinity interaction between biotin and streptavidin (or avidin), which is one of the strongest known non-covalent biological interactions. This application note provides a comprehensive overview, detailed protocols, and performance data for the application of Biotin-NHS in ELISA.
Biotin-NHS esters react efficiently with primary amines (-NH2) on proteins, such as the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds. This covalent attachment of biotin to a detection antibody allows for a multi-layered signal amplification strategy. An enzyme-conjugated streptavidin can then bind to the biotinylated antibody, and since multiple biotin molecules can be conjugated to a single antibody and streptavidin is a tetrameric protein capable of binding four biotin molecules, a significant increase in the enzymatic signal is achieved. This amplification leads to a lower limit of detection (LOD) and a better signal-to-noise ratio compared to conventional direct or indirect ELISA formats.
Principle of Biotin-NHS Application in ELISA
The fundamental principle of using Biotin-NHS in an ELISA is to amplify the detection signal. This is particularly advantageous when detecting low-abundance analytes. The workflow involves the biotinylation of a primary or secondary antibody, which is then used in a sandwich or indirect ELISA format. The subsequent addition of streptavidin conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP) leads to a high concentration of the enzyme at the site of the antigen-antibody interaction. The enzyme then catalyzes a reaction with a substrate to produce a measurable signal (e.g., colorimetric, chemiluminescent, or fluorescent).
Key Advantages
-
Enhanced Sensitivity: The biotin-streptavidin interaction can significantly amplify the detection signal, allowing for the detection of low-concentration analytes. Studies have shown that biotinylation can improve the limit of detection by several fold.[1]
-
Improved Signal-to-Noise Ratio: The high specificity of the biotin-streptavidin interaction helps to reduce background noise, leading to a better signal-to-noise ratio.
-
Versatility: A wide range of Biotin-NHS esters with different spacer arms are available, allowing for optimization of the biotinylation reaction to minimize steric hindrance.
-
Flexibility: Once an antibody is biotinylated, it can be used with various streptavidin-enzyme conjugates, providing flexibility in the choice of detection system.
Data Presentation
The following tables summarize the quantitative data from various studies, highlighting the performance improvements achieved by incorporating Biotin-NHS in ELISA.
| Performance Metric | Conventional ELISA | Biotin-Streptavidin ELISA | Fold Improvement | Reference |
| Limit of Detection (LOD) | 1 nM | 250 pM | 4-fold | [1] |
| Sensitivity | Standard ELISA | Biotin/Avidin ELISA | ~4134-fold more sensitive | |
| Absorbance Signal | Indirect ELISA | Direct ELISA with Biotinylated Antibody | ~3-fold higher | [2] |
| Analyte Recovery (in presence of interfering biotin) | 10-15% | 84-95% (with pre-incubation) | 5.6 to 9.5-fold |
| Analyte | ELISA Format | Achieved Sensitivity | Reference |
| Human IgE | Avidin-Biotin ELISA | 100 pg/ml | [3] |
| Anti-TNF-α | Sandwich ELISA with Biotinylated Detector | ~1 pg/mL |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies using NHS-Biotin
This protocol describes the general procedure for biotinylating an antibody using an NHS-ester of biotin.
Materials:
-
Antibody to be biotinylated (1-10 mg/mL in an amine-free buffer like PBS)
-
NHS-Biotin reagent (e.g., EZ-Link™ NHS-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM NHS-Biotin solution to achieve the desired molar excess of biotin to the antibody. A 20-fold molar excess is a common starting point.
-
Add the calculated volume of the NHS-Biotin solution to the antibody solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted biotin by buffer exchange using a desalting column or dialysis.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Sandwich ELISA with Biotinylated Detection Antibody
This protocol outlines the steps for a typical sandwich ELISA using a biotinylated detection antibody and streptavidin-HRP.
Materials:
-
96-well microplate
-
Capture Antibody
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen Standard and Samples
-
Biotinylated Detection Antibody
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antigen Incubation: Add 100 µL of the antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer and add 100 µL to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Visualizations
Caption: Principle of Signal Amplification in a Biotin-Streptavidin Sandwich ELISA.
Caption: Experimental Workflow for a Biotin-Streptavidin Sandwich ELISA.
References
- 1. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An avidin-biotin ELISA assay for the measurement of de novo human IgE synthesis in culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Intracellular Protein Labeling Using Membrane-Permeable Biotin NHS Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences for protein detection, purification, and interaction studies.[1][2] The remarkable affinity and specificity of the biotin-streptavidin interaction form the basis for numerous applications.[2][3] N-hydroxysuccinimide (NHS) esters of biotin are highly efficient reagents that react with primary amines (-NH₂) on proteins, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4][5]
Standard NHS-biotin reagents are uncharged and hydrophobic, which allows them to readily permeate cell membranes.[1][5][6] This property makes them ideal for labeling the entire protein population within a cell, including cytosolic, nuclear, and organelle-specific proteins.[4][5][7] In contrast, sulfonated versions (Sulfo-NHS-biotin) are charged and membrane-impermeable, restricting their labeling activity to cell surface proteins.[4][8] This key difference allows researchers to selectively investigate intracellular proteins or compare total protein populations with those on the cell surface.[4]
Applications of intracellular labeling include tracking protein localization, studying protein-protein interactions within specific cellular compartments, and identifying targets of small molecules.[9][10][11]
Principle of the Method
The labeling chemistry is based on the reaction between the N-hydroxysuccinimide ester of biotin and a primary amine on a target protein. The amine group performs a nucleophilic attack on the ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.[4] This reaction is most efficient at a pH range of 7-9.[4]
Experimental Workflow
The general workflow for intracellular protein labeling involves preparing the cells and the biotin reagent, performing the labeling reaction, quenching excess reagent, lysing the cells, and proceeding with downstream analysis. Subsequent affinity purification on streptavidin-coated resins is commonly performed to isolate the biotinylated proteins for further study.[9][12]
Data Presentation
Quantitative analysis is crucial for comparing protein expression and localization under different experimental conditions. Data can be derived from various downstream applications, such as mass spectrometry or quantitative Western blotting.
Table 1: Properties of Common Membrane-Permeable NHS-Biotin Reagents
This table summarizes key characteristics of different NHS-biotin reagents, which vary by the length of their spacer arm. Longer spacer arms can reduce steric hindrance and improve binding to streptavidin.[1]
| Reagent Name | Spacer Arm Length (Å) | Membrane Permeable | Cleavable | Solubility |
| NHS-Biotin | 13.5 | Yes | No | DMSO, DMF[5] |
| NHS-LC-Biotin | 22.4 | Yes | No | DMSO, DMF[4] |
| NHS-LC-LC-Biotin | 30.5 | Yes | No | DMSO, DMF[4] |
| NHS-SS-Biotin | 24.3 | Yes | Yes (Disulfide Bond) | DMSO, DMF[7] |
Table 2: Representative Quantitative Mass Spectrometry Data
This table presents example data comparing different methods for identifying biotinylated proteins from a cell lysate after intracellular labeling. The "Direct Detection of Biotinylated Peptides" (DiDBiT) method shows significantly higher identification rates.[13]
| Analysis Method | Starting Material | Biotinylated Peptides Identified | Biotinylated Proteins Identified |
| Protein Elution | 6 mg cell lysate | 20 | Not Reported |
| On-Bead Digestion | 6 mg cell lysate | 6 | Not Reported |
| DiDBiT | 6 mg cell lysate | 3,777 | >150 (estimated) |
| Data adapted from Udeshi et al., J. Proteome Res., 2014.[13] |
Detailed Protocols
Protocol 1: Intracellular Biotinylation of Adherent Cultured Cells
This protocol provides a general method for labeling proteins in intact, adherent cells.[4]
Materials:
-
Cells cultured in appropriate plates
-
Membrane-permeable NHS-Biotin reagent (e.g., EZ-Link™ NHS-Biotin, Thermo Scientific)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: PBS containing 100 mM Glycine or Tris, pH 8.0
-
Cell lysis buffer appropriate for the downstream application
Procedure:
-
Grow cells to the desired confluency (typically 80-90%).
-
Aspirate the culture medium from the cells.
-
Gently wash the cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing media components.[4]
-
Immediately before use, prepare a 10-20 mM stock solution of the NHS-Biotin reagent by dissolving it in anhydrous DMSO or DMF.[4][14] Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions; prepare the stock solution fresh.[6][8]
-
Dilute the NHS-Biotin stock solution into ice-cold PBS (pH 8.0) to a final working concentration of 2-5 mM.[4] Add this solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the reaction at room temperature for 30-60 minutes.[14] Note: A longer incubation time may facilitate greater diffusion of the reagent into the cell for more comprehensive intracellular labeling.[4]
-
Aspirate the biotinylation solution and quench the reaction by adding Quenching Buffer. Incubate for 15-30 minutes at room temperature to ensure all unreacted biotin reagent is neutralized.[4][11]
-
Wash the cells three times with ice-cold PBS.
-
The cells are now ready for lysis. Proceed immediately with protein extraction or store the plate at -80°C.
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the isolation of labeled proteins using streptavidin-conjugated agarose beads.[12][15]
Materials:
-
Biotinylated cell lysate from Protocol 1
-
Streptavidin Agarose Resin (e.g., Pierce™ Streptavidin Agarose)
-
Wash Buffer (e.g., RIPA buffer or other lysis buffer with reduced detergent)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing 2-mercaptoethanol or DTT)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Prepare the cell lysate from biotinylated cells according to your standard protocol. Determine the total protein concentration using a BCA or Bradford assay.
-
Equilibrate the streptavidin agarose resin by washing it three times with lysis buffer. Use approximately 50 µL of resin slurry per 1 mg of total protein.
-
Add the equilibrated streptavidin resin to the cell lysate.
-
Incubate the mixture for 2-4 hours or overnight at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the resin.
-
Pellet the resin by centrifugation (e.g., 3,000 x g for 2 minutes) and carefully remove the supernatant. This supernatant contains the unlabeled, intracellular protein fraction.[12]
-
Wash the resin three to five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins. Pellet the resin between each wash.
-
To elute the bound proteins, add 2x SDS-PAGE sample buffer directly to the resin.
-
Boil the sample at 95-100°C for 5-10 minutes. The biotin-streptavidin bond is strong, and elution typically requires denaturing conditions.[16]
-
Centrifuge to pellet the resin, and collect the supernatant containing the eluted biotinylated proteins. The sample is now ready for analysis by SDS-PAGE and Western blotting.
Troubleshooting
Effective intracellular labeling requires careful attention to reagent stability and reaction conditions.
| Problem | Possible Cause | Recommended Solution |
| No or Low Labeling Signal | Hydrolyzed NHS-Ester Reagent: Reagent was exposed to moisture or dissolved in aqueous buffer too long before use.[8][17] | Prepare the NHS-Biotin stock solution in anhydrous DMSO/DMF immediately before use.[4] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[8] |
| Inefficient Reaction: Reaction pH is too low, or competing amines (e.g., Tris, glycine) are present in the buffer.[14][18] | Ensure the labeling buffer (e.g., PBS) is at pH 7.2-8.5.[11] Thoroughly wash cells to remove all traces of amine-containing culture media.[4] | |
| High Background in Western Blot | Insufficient Quenching: Unreacted biotin reagent was not fully neutralized and labeled lysis buffer components. | Ensure the quenching step is performed for at least 15 minutes with an adequate concentration of Tris or glycine (50-100 mM).[4][11] |
| Insufficient Washing: Non-specifically bound proteins were not removed during affinity purification. | Increase the number of washes (up to 5) after binding to streptavidin resin. Consider adding salt (e.g., up to 500 mM NaCl) or a small amount of detergent to the wash buffer. | |
| Labeling is Mostly on Cell Surface | Insufficient Incubation Time: The reagent did not have enough time to diffuse across the cell membrane. | Increase the incubation time to 60 minutes or more to allow for greater intracellular penetration.[4] |
| Protein Precipitation | Over-modification of Protein: Too many lysine residues were labeled, altering the protein's isoelectric properties and solubility.[18] | Decrease the concentration of the NHS-Biotin reagent or shorten the reaction time. Perform a titration experiment to find the optimal reagent concentration.[14] |
References
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. BJOC - Synthesis and evaluation of cell-permeable biotinylated PU-H71 derivatives as tumor Hsp90 probes [beilstein-journals.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. apexbt.com [apexbt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Intracellular proteome compartmentalization: a biotin ligase-based proximity labeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tinzyme.com [tinzyme.com]
- 15. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 16. Biotin Labeling | Biotin Labeled Protein | G-Biosciences [gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-NHS Labeling
Welcome to the technical support center for Biotin-NHS ester biotinylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the biotinylation of proteins and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no biotinylation of my protein. What are the most common causes?
Low biotinylation efficiency is a frequent issue that can often be traced back to a few key experimental parameters. The most common culprits include:
-
Incorrect Buffer Composition: The presence of primary amines in your reaction buffer is a primary cause of failure. Buffers like Tris (TBS) and glycine contain amine groups that will compete with your protein for reaction with the Biotin-NHS ester, significantly reducing labeling efficiency.[1]
-
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.[1] Below this range, the reaction rate is significantly slower, while above this range, the hydrolysis of the NHS ester becomes a competing and efficiency-lowering reaction.[2][3]
-
Degraded Biotin-NHS Reagent: NHS esters are moisture-sensitive and can hydrolyze over time, especially when not stored properly.[4][5] Always use fresh, high-quality reagent and avoid preparing large stock solutions that will be stored for extended periods.[4][5][6]
-
Insufficient Molar Excess of Biotin: An inadequate amount of the biotin reagent relative to the protein will result in a low degree of labeling. The optimal molar excess depends on the protein concentration and the number of available primary amines.[1]
-
Low Protein Concentration: Labeling reactions with dilute protein solutions often require a greater molar excess of the biotin reagent to achieve the desired level of incorporation.[5][7]
Q2: Which buffers are recommended for the biotinylation reaction, and which should I avoid?
It is critical to use a buffer that is free of primary amines.
| Recommended Buffers (Amine-Free) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Tris-Buffered Saline (TBS) |
| HEPES | Glycine Buffers |
| Bicarbonate/Carbonate, pH 8.0-8.5 | Ammonium Buffers (e.g., Ammonium Sulfate) |
| Table 1: Recommended and discouraged buffers for Biotin-NHS reactions.[1] |
Q3: What is the optimal pH for an NHS-ester biotinylation reaction?
The optimal pH for reacting an NHS ester with a primary amine is between 7.2 and 8.5.[1] While the reaction rate increases with pH, the rate of hydrolysis of the biotin reagent also increases, which can lower the overall efficiency.[2][3] Maintaining a stable pH in this range is critical for success.
Q4: How much biotinylation reagent should I use?
The amount of biotin reagent is typically determined as a molar excess relative to the amount of protein. The optimal ratio is dependent on your protein's concentration and the number of available primary amines (lysine residues).
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| 10 mg/mL | ≥ 12-fold[6][8][9] |
| 2 mg/mL | ≥ 20-fold[6][8][9] |
| General Starting Range | 10 to 50-fold[1] |
| Table 2: Recommended molar excess of Biotin-NHS. |
Q5: What are the ideal incubation time and temperature for the reaction?
The ideal conditions depend on the stability of your protein.
| Temperature | Incubation Time | Considerations |
| Room Temperature (~20-25°C) | 30-60 minutes[7][10] | Faster reaction rate. May not be suitable for thermally unstable proteins.[11] |
| On Ice (~4°C) | 2 hours[7][8][9] | Slower reaction rate but helps maintain the structural integrity of sensitive proteins.[11] |
| 4°C | Overnight[11] | Suitable for long incubations of sensitive proteins. |
| Table 3: Recommended incubation conditions. |
Q6: My protein precipitated after adding the Biotin-NHS reagent. What should I do?
Protein precipitation during or after the reaction can be due to a few factors:
-
High Concentration of Organic Solvent: Biotin-NHS is often dissolved in an organic solvent like DMSO or DMF.[6] If the volume of the added biotin stock is too high, it can cause the protein to precipitate. Try to keep the final concentration of the organic solvent below 10%.[7]
-
Over-biotinylation: Excessive labeling can alter the protein's solubility properties, leading to aggregation.[1] Reduce the molar excess of the biotin reagent in your next attempt.
Q7: How do I stop the biotinylation reaction?
The reaction can be quenched by adding a buffer that contains primary amines. Common quenching agents include Tris, glycine, or lysine at a final concentration of 25-100mM.[4][6] Incubate for an additional 15-30 minutes at room temperature to ensure the reaction is completely stopped.[1]
Q8: How can I remove unreacted biotin after the labeling reaction?
It is crucial to remove any free, unreacted biotin as it will compete for binding to streptavidin in downstream applications.[1] This is typically achieved through:
-
Dialysis: Extensive dialysis against an appropriate buffer (like PBS) is a common method.[1][7]
-
Desalting Columns (Size Exclusion Chromatography): These columns are effective for quickly separating the labeled protein from smaller molecules like free biotin.[1][7][12]
Experimental Protocols
Standard Protocol for Protein Biotinylation with Biotin-NHS
This protocol provides a general guideline for biotinylating a protein in solution.
-
Protein Preparation:
-
Biotin-NHS Reagent Preparation:
-
Equilibrate the vial of Biotin-NHS to room temperature before opening to prevent moisture condensation.[4][7]
-
Immediately before use, dissolve the Biotin-NHS reagent in an anhydrous organic solvent such as DMSO or DMF to a concentration of ~10 mM.[6][7][8][9] Do not store the reconstituted reagent.[4][5][6]
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Removal of Excess Biotin:
HABA Assay for Quantifying Biotinylation Efficiency
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[12][13]
-
Preparation:
-
Measurement:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.[12]
-
Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm again once the reading has stabilized.[12] The decrease in absorbance is proportional to the amount of biotin in your sample, as biotin displaces HABA from avidin.[13][15]
-
-
Calculation:
Visual Guides
Caption: Chemical reaction of Biotin-NHS with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. fishersci.ie [fishersci.ie]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Biotin-NHS Labeling and Reducing Non-Specific Binding
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Biotin-NHS labeling experiments. Here you will find detailed troubleshooting guides and frequently asked questions to address common issues, particularly non-specific binding.
Troubleshooting Guide: Non-Specific Binding in Biotinylation
High background and non-specific binding are common challenges in assays involving biotinylated proteins. This guide provides a systematic approach to identifying and mitigating these issues.
Issue: High Background Signal in Downstream Applications (e.g., ELISA, Western Blot, Pull-down Assays)
High background can obscure your results and lead to false positives. The underlying causes often relate to one or more factors in the biotinylation and subsequent assay steps.
| Potential Cause | Troubleshooting Strategy | Control Experiments |
| Over-biotinylation of the Target Molecule | Reduce the molar ratio of Biotin-NHS ester to your protein or antibody. Excessive biotinylation can increase hydrophobicity and lead to aggregation, causing the molecule to stick non-specifically.[1][2] | - No Biotinylated Protein Control: Run the assay without your biotinylated molecule. A high signal suggests the issue is with the detection reagents (e.g., streptavidin-conjugate).[1] |
| Presence of Endogenous Biotin | Biological samples like cell lysates and tissues can contain naturally biotinylated proteins.[1] Pre-treat your sample with an avidin/biotin blocking kit or use streptavidin-coated beads to deplete endogenous biotin before adding your biotinylated probe.[1] | - Beads/Plate Only Control: Incubate the streptavidin-coated surface with your sample that does not contain the biotinylated protein. This helps determine if sample components are binding directly to the surface.[1] |
| Inadequate Blocking | Optimize your blocking buffer. Common blockers include Bovine Serum Albumin (BSA). Avoid using milk as a blocking agent as it contains endogenous biotin.[1] Increase blocking time and/or concentration. | |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5-8) and the duration of each wash.[1] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce weak, non-specific interactions.[1] | |
| Non-Specific Binding of Streptavidin/Avidin | Titrate your streptavidin/avidin conjugate to find the optimal concentration that provides a good signal without increasing background.[1] Avidin, being a glycoprotein, can exhibit higher non-specific binding; consider using streptavidin or deglycosylated avidin (NeutrAvidin).[3][4] | |
| Hydrophobic and Ionic Interactions | Increase the stringency of your wash buffer by increasing the salt concentration (e.g., up to 250 mM NaCl).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in biotinylation experiments?
A1: The most common causes include:
-
Over-biotinylation: Attaching too many biotin molecules can alter the protein's properties, leading to aggregation and non-specific adherence.[1][2]
-
Endogenous Biotin: Naturally occurring biotin in biological samples can bind to streptavidin, causing false-positive signals.[1]
-
Non-specific binding of streptavidin or avidin: These detection proteins can sometimes bind non-specifically to surfaces or other molecules.[1]
-
Inadequate blocking and washing: Failure to block all non-specific binding sites or to wash away unbound reagents can lead to high background.[1]
-
Hydrophobic and ionic interactions: These forces can cause molecules to stick to each other and to surfaces non-specifically.[1]
Q2: How do I choose the right buffer for my Biotin-NHS labeling reaction?
A2: The choice of buffer is critical. Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) or bicarbonate buffer at a pH between 7.2 and 8.5.[2] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for the Biotin-NHS ester, reducing labeling efficiency.[2][5]
Q3: What is the optimal pH for a Biotin-NHS ester reaction?
A3: The optimal pH range is typically 7.2 to 8.5.[2] At a lower pH, the primary amines on your protein will be protonated and less reactive. At a pH above 8.5, the NHS ester is more susceptible to hydrolysis, which also reduces labeling efficiency.[2]
Q4: How can I remove unreacted biotin after the labeling reaction?
A4: It is crucial to remove excess, unreacted biotin as it can compete with your biotinylated molecule for binding to streptavidin.[6] Common methods include:
-
Desalting Columns: Spin desalting columns (e.g., Zeba™) or gravity-flow columns (e.g., PD-10) are effective for quick removal of small molecules from proteins.[7][8]
-
Dialysis: Dialysis against an appropriate buffer is a thorough method for removing unbound biotin, especially for larger sample volumes.[7]
-
HPLC: High-performance liquid chromatography can also be used for purification.[7]
Q5: How do I quench the biotinylation reaction?
A5: To stop the labeling reaction, add a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[5][9] These amines will react with and consume any remaining active Biotin-NHS ester.
Experimental Protocols & Data
Optimizing Biotin to Protein Molar Ratio
To avoid over-biotinylation, it is essential to determine the optimal molar ratio of Biotin-NHS ester to your protein. A common starting point is a 10-20 fold molar excess of the biotin reagent.[2]
| Molar Excess of Biotin-NHS Ester | Observed Outcome | Recommendation |
| Low (e.g., 5:1) | Low labeling efficiency, weak signal. | Increase the molar excess of the biotin reagent.[2] |
| Optimal (e.g., 10:1 to 20:1) | Good labeling efficiency, strong specific signal, low background. | This is the target range for most proteins. |
| High (e.g., >30:1) | Potential for protein precipitation, increased non-specific binding. | Reduce the molar ratio of the biotin reagent.[2] |
Protocol: General Protein Biotinylation with NHS Ester
-
Protein Preparation: Ensure your purified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing amines, perform a buffer exchange using a desalting column or dialysis.[5][9]
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in an anhydrous organic solvent like DMSO to a stock concentration of 10 mM.[2]
-
Labeling Reaction: Add the calculated volume of the 10 mM biotin stock solution to your protein solution to achieve the desired molar excess (e.g., 20-fold). Mix gently and incubate for 30-60 minutes at room temperature or 2 hours on ice.[11][12]
-
Quenching: Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[5][9]
-
Purification: Remove the excess, unreacted biotin using a desalting column or dialysis.[2]
-
Quantification: Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2]
Visualizing the Workflow and Key Relationships
To better understand the biotinylation process and the factors influencing non-specific binding, refer to the diagrams below.
Caption: Standard workflow for Biotin-NHS ester labeling of proteins.
Caption: Key causes of non-specific binding and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Biotin-NHS Ester Protein Labeling
Welcome to the technical support center for optimizing your biotinylation experiments. This guide provides answers to frequently asked questions and detailed solutions to common issues encountered when labeling proteins with amine-reactive Biotin-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of Biotin-NHS ester to protein?
The optimal molar ratio is not a single value but depends on several factors, including the protein's concentration, the number of available primary amines (lysine residues), and the intended downstream application.[1] A common starting point is a 10- to 20-fold molar excess of the biotinylation reagent to the protein.[1] However, this ratio often needs to be optimized for each specific protein and experimental setup.
Q2: How does protein concentration influence the required biotin molar ratio?
Lower protein concentrations generally necessitate a higher molar excess of the biotin reagent to achieve the same degree of labeling.[1] This is due to the concentration-dependent nature of the reaction kinetics. For dilute protein solutions (e.g., ≤ 2 mg/mL), a ≥20-fold molar excess is often recommended as a starting point, whereas for more concentrated solutions (e.g., 2-10 mg/mL), a ≥12-fold molar excess may be sufficient.[2][3]
Q3: What are the consequences of a suboptimal biotin-to-protein ratio?
-
Too Low (Under-biotinylation): Insufficient biotin incorporation can result in a weak or undetectable signal in downstream applications such as Western blotting, ELISA, or immunoprecipitation.[1]
-
Too High (Over-biotinylation): This can lead to several adverse effects, including protein precipitation and loss of valuable sample.[1][4] It may also cause steric hindrance, reduced protein activity, or impaired biological function, particularly if lysine residues crucial for the protein's activity are modified.[1]
Q4: Which buffers are recommended for the biotinylation reaction?
It is critical to use an amine-free buffer with a pH between 7.2 and 8.5.[1][4] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein's primary amines for reaction with the Biotin-NHS ester, significantly reducing labeling efficiency.[1][4] Recommended buffers include Phosphate-Buffered Saline (PBS) or bicarbonate/carbonate buffer.[1]
Q5: How can I determine the degree of biotinylation?
The most common method to quantify the number of biotin molecules incorporated per protein is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5] This colorimetric assay is based on the displacement of HABA dye from an avidin-HABA complex by biotin, which leads to a measurable decrease in absorbance at 500 nm.[6]
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Biotinylation Signal
Q: I am not detecting my biotinylated protein in my downstream application. What could be the cause?
A: Several factors could contribute to low or no signal. Consider the following troubleshooting steps:
-
Inactive Biotin Reagent: NHS-ester biotin reagents are moisture-sensitive.[1] Ensure the reagent is stored correctly with a desiccant and allow it to equilibrate to room temperature before opening to prevent condensation. Always prepare the biotin solution immediately before use.[1]
-
Suboptimal Molar Ratio: The molar excess of biotin to protein may be too low. Increase the molar ratio of biotin to protein in increments. Refer to the table below for starting recommendations.
-
Low Protein Concentration: Optimal labeling is typically achieved with protein concentrations between 1-10 mg/mL.[7][8] If your protein is dilute, a significantly higher molar excess of biotin may be required.[8]
-
Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will quench the reaction.[1][4] Ensure you are using an amine-free buffer such as PBS.
-
Incorrect pH: The reaction pH should be between 7.2 and 8.5.[1][4]
-
Insufficient Incubation Time: While 30-60 minutes at room temperature is often sufficient, you can extend the incubation time or perform the reaction for 2 hours at 4°C.[8]
Issue 2: Protein Precipitation During or After Reaction
Q: My protein sample became cloudy or I see a precipitate after adding the biotin reagent. What should I do?
A: Protein precipitation is often a sign of over-biotinylation.[1][4]
-
Excessive Molar Ratio: The molar excess of biotin is likely too high, leading to excessive modification and changes in the protein's physicochemical properties.[1][9] Reduce the molar ratio of biotin to protein in your next experiment.
-
Solvent Concentration: If using a biotin reagent that needs to be dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[7]
-
Protein Instability: The reaction conditions may be too harsh for your specific protein. Consider performing the reaction at a lower temperature (4°C) for a longer duration.[2]
Data Presentation
Table 1: Recommended Starting Molar Excess of Biotin-NHS Ester to Protein
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| ≤ 2 mg/mL | ≥ 20-fold[2][3][10] |
| 2 - 10 mg/mL | ≥ 12-fold[2][3][10] |
| > 10 mg/mL | 10 to 20-fold[1][8] |
Note: These are starting recommendations and may require optimization for your specific protein and application.
Table 2: Key Reaction Parameters for Biotinylation
| Parameter | Recommended Condition |
| pH | 7.2 - 8.5[1][4] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate)[1][4] |
| Incubation Time | 30-60 minutes at Room Temperature or 2 hours at 4°C[8] |
| Quenching Agent | Tris or Glycine (final concentration of 20-50 mM)[7] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with NHS-Ester Biotin
This protocol provides a standard method for labeling proteins with an amine-reactive biotin.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][7][8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[1]
-
Biotin-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL or ~10 mM.[4] Do not store the aqueous solution.[4]
-
Biotinylation Reaction: Add the calculated amount of the Biotin-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 20-50 mM to stop the reaction.[7] Incubate for 15-30 minutes at room temperature.[7]
-
Removal of Excess Biotin: Purify the biotinylated protein from unreacted biotin and reaction byproducts using extensive dialysis or a desalting column.[4][11] This step is critical to prevent free biotin from interfering in downstream applications.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. proteochem.com [proteochem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vectorlabs.com [vectorlabs.com]
Technical Support Center: Biotin-NHS Ester Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your biotinylation experiments using N-hydroxysuccinimide (NHS) esters and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the biotinylation of proteins and other molecules using Biotin-NHS esters, with a focus on the critical role of pH.
Q1: What is the optimal pH for a Biotin-NHS ester reaction?
The optimal pH range for reacting Biotin-NHS esters with primary amines is typically between 7.2 and 8.5.[1][2] Within this range, the primary amine groups on your target molecule are sufficiently deprotonated to be effective nucleophiles, leading to an efficient reaction.[1][3]
Q2: My biotinylation efficiency is low. What are the likely causes related to pH?
Low biotinylation efficiency is a common problem that can often be traced back to the reaction pH.
-
pH is too low (below 7.0): At acidic pH, primary amines are protonated (-NH3+), which makes them poor nucleophiles and significantly slows down the desired reaction.[2][3]
-
pH is too high (above 8.5): At alkaline pH, the NHS ester becomes highly susceptible to hydrolysis, where it reacts with water and is inactivated before it can bind to your target molecule.[2][3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2][4]
Q3: What type of buffer should I use for the biotinylation reaction?
It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for the Biotin-NHS ester, thereby reducing your labeling efficiency.[1][2][5]
Recommended amine-free buffers include:
Q4: Can I use a buffer with a pH outside the optimal range for specific applications?
Yes, in some cases, manipulating the pH can be used for more selective labeling. For instance, reacting at a slightly lower pH (e.g., 6.5-7.0) can sometimes favor the labeling of the N-terminal α-amino group over the ε-amino groups of lysine residues, as the N-terminus generally has a lower pKa.[2]
Q5: How can I confirm that my Biotin-NHS ester is still active?
NHS esters are sensitive to moisture and can hydrolyze over time, especially if not stored properly.[2][7] To avoid using an inactive reagent, it is recommended to:
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][7][8]
-
Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][2][5]
-
Do not store NHS esters in aqueous solutions.[2]
Q6: What are other factors besides pH that can affect my reaction efficiency?
Several other factors can influence the success of your biotinylation reaction:
-
Molar Ratio: An insufficient molar excess of the Biotin-NHS ester over your target molecule can lead to incomplete labeling. A 5- to 20-fold molar excess is a common starting point.[2][5]
-
Reaction Time and Temperature: Reactions are typically run for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[1][5][9] Lower temperatures can help preserve the stability of sensitive proteins.[9]
-
Protein Concentration: More dilute protein solutions may require a higher molar excess of the biotin reagent to achieve the desired level of labeling.[8]
Data Presentation
The efficiency of a Biotin-NHS ester reaction is a balance between the rate of reaction with the target amine and the rate of hydrolysis of the ester. The following table summarizes the effect of pH on these two competing reactions.
| pH Value | Reaction with Primary Amine | NHS-Ester Hydrolysis Rate | Recommendation |
| < 7.0 | Very slow (amine is protonated)[2] | Slow[2][10] | Not ideal for general amine reaction, but can be used for selective N-terminal labeling.[2] |
| 7.2 - 8.5 | Optimal[1][2] | Moderate and increases with pH[2][4] | Recommended range for efficient conjugation.[1][2] |
| > 8.5 | Fast[2] | Very fast (half-life can be minutes)[2][4] | Not recommended due to rapid reagent hydrolysis.[2] |
Experimental Protocols
General Protocol for Protein Biotinylation with NHS Ester
This protocol provides a general guideline for labeling a protein with a Biotin-NHS ester. Optimization may be required for specific applications.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
Biotin-NHS ester
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0)[1][8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Desalting column or dialysis cassette for purification[1][11]
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing amines, it must be exchanged into a suitable buffer via dialysis or a desalting column.[11]
-
Prepare Biotin-NHS Ester Stock Solution: Allow the vial of Biotin-NHS ester to warm to room temperature before opening.[1] Dissolve the reagent in anhydrous DMSO or DMF to create a fresh 10 mM stock solution immediately before use.[1][11]
-
Biotinylation Reaction: Add a calculated molar excess of the Biotin-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.[5][8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][5][9]
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[1][5]
-
Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or dialysis.[1][11]
-
Storage: Store the purified biotinylated molecule under conditions appropriate for the unlabeled molecule.
Visualizations
Biotin-NHS Reaction Mechanism
Caption: Biotin-NHS ester reacts with a primary amine on a target protein.
Troubleshooting Workflow for Low Biotinylation Efficiency
Caption: A decision tree for troubleshooting low biotinylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Hydrolysis of Biotin NHS in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of Biotin N-hydroxysuccinimide (NHS) ester during biotinylation experiments. Adherence to these guidelines will enhance the efficiency and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Biotin NHS and how does it work?
This compound is a popular reagent for biotinylating proteins and other molecules containing primary amines (-NH2).[1][2] The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as those found on the side chains of lysine residues or the N-terminus of proteins, to form a stable amide bond.[1][3][4] This process, known as biotinylation, attaches the high-affinity biotin tag to the target molecule, which can then be used for detection or purification with streptavidin or avidin-based systems.[1]
Q2: What is hydrolysis and why is it a problem for this compound experiments?
Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water. For this compound, the NHS ester is susceptible to hydrolysis, which breaks the ester linkage and renders the biotin reagent incapable of reacting with primary amines.[5][6][7] This competing reaction reduces the efficiency of your biotinylation, leading to lower signal, wasted reagent, and inconsistent results.[8]
Q3: What are the key factors that influence the rate of this compound hydrolysis?
The primary factor influencing the hydrolysis of this compound is pH . The rate of hydrolysis increases significantly with increasing pH.[5][6][9] Other factors include the temperature and the purity of the reagents and solvents .
Q4: What is the optimal pH range for this compound reactions?
The optimal pH for reacting this compound with primary amines is between 7 and 9 .[1][5] However, to balance the amine reaction rate with the rate of hydrolysis, a pH range of 7.2 to 8.0 is often recommended for protein solutions.[1][3] While the reaction with amines is faster at higher pH, the hydrolysis of the NHS ester also accelerates dramatically.[6][9]
Q5: What buffers should I use for my biotinylation reaction?
It is critical to use an amine-free buffer . Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound, significantly reducing labeling efficiency.[5][10][11] Recommended buffers include:
Q6: How should I prepare and store my this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant .[3][10][12] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[3][10][12] It is highly recommended to dissolve this compound in an anhydrous organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), immediately before use.[1][10][12] Stock solutions in organic solvents should be used promptly and are not recommended for long-term storage.[10][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biotinylation signal | Hydrolysis of this compound reagent | - Ensure the reaction buffer is amine-free (e.g., PBS) and the pH is within the optimal range (7.2-8.0).[1][3]- Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[1][10][12]- Minimize the reaction time as much as possible while still allowing for sufficient labeling. |
| Inactive this compound reagent | - Store the reagent at -20°C with a desiccant.[3][10][12]- Allow the vial to warm to room temperature before opening to prevent condensation.[3][10][12]- Use a fresh vial of this compound if you suspect the current one has been compromised by moisture. | |
| Incorrect buffer composition | - Avoid using buffers containing primary amines like Tris or glycine.[5][10][11]- If your protein is in an incompatible buffer, perform a buffer exchange into PBS or another suitable amine-free buffer before biotinylation.[3] | |
| Inconsistent biotinylation results between experiments | Variable hydrolysis of this compound | - Standardize the pH of your reaction buffer for all experiments.- Prepare fresh this compound solution for each experiment.- Control the reaction temperature and time precisely. |
| High background signal | Non-specific binding of biotinylated proteins | - Optimize the molar ratio of this compound to your target molecule. A high excess can lead to non-specific labeling.- Include appropriate washing steps after the biotinylation reaction to remove excess reagent.[13] |
Quantitative Data: Half-life of NHS Esters
The stability of NHS esters is highly dependent on pH. The following table summarizes the approximate half-life of NHS esters in aqueous solutions at different pH values.
| pH | Approximate Half-life |
| 7.0 | 2 - 4 hours[5][14] |
| >8.0 | Below 15 minutes[9] |
| 9.0 | A few minutes[5][14] |
Note: These are general estimates, and the exact half-life can vary depending on the specific this compound reagent, buffer composition, and temperature.
Experimental Protocols
Detailed Protocol for Protein Biotinylation
This protocol provides a general guideline for biotinylating a protein in solution. Optimization may be required for your specific protein and application.
Materials:
-
Protein to be biotinylated (in an amine-free buffer like PBS)
-
EZ-Link™ NHS-Biotin (or a similar this compound reagent)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for removing excess biotin
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM this compound solution to add to your protein solution. A 12- to 20-fold molar excess of biotin to protein is a common starting point.[1][10]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10][15]
-
-
Quench the Reaction:
-
Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.
-
-
Remove Excess Biotin:
-
Remove non-reacted biotin and reaction byproducts using a desalting column or by dialysis against PBS.[1]
-
Visualizations
Caption: Competing reactions of this compound in an aqueous environment.
Caption: Standard experimental workflow for protein biotinylation.
Caption: Troubleshooting decision tree for low biotinylation signal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. store.sangon.com [store.sangon.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. tinzyme.com [tinzyme.com]
dealing with protein precipitation after Biotin NHS labeling
This technical support center provides troubleshooting guidance for researchers encountering protein precipitation after Biotin-NHS labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation after Biotin-NHS labeling?
Protein precipitation following biotinylation is often attributed to several factors:
-
Over-modification: Excessive labeling of primary amines (lysine residues and the N-terminus) with biotin can significantly alter the protein's isoelectric point (pI) and overall surface charge, leading to aggregation and precipitation.[1] The addition of the hydrophobic biotin molecule can also increase the protein's surface hydrophobicity, promoting intermolecular interactions and aggregation.[2]
-
Suboptimal Buffer Conditions: Performing the labeling reaction at a pH close to the protein's isoelectric point (pI) can minimize its solubility and increase the likelihood of precipitation.[3]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation, a tendency that can be exacerbated by the addition of biotin.[3][4]
-
Inherent Protein Instability: The target protein may be intrinsically unstable, and the labeling process can further disrupt its native conformation, leading to precipitation.[3]
-
Organic Solvents: Many NHS-biotin reagents require dissolution in an organic solvent like DMSO or DMF. High final concentrations of these solvents in the reaction mixture can denature the protein.[3][5]
Q2: How does the molar ratio of biotin reagent to protein affect precipitation?
The molar ratio of biotin reagent to protein is a critical parameter. A high molar excess of the biotinylation reagent can lead to over-labeling, which is a common cause of precipitation.[1] It is crucial to optimize this ratio for each specific protein. A titration experiment is recommended to find the ideal balance between sufficient labeling and maintaining protein solubility.[3]
Q3: What are the ideal buffer conditions for Biotin-NHS labeling?
To minimize precipitation and ensure efficient labeling, consider the following buffer conditions:
-
pH: The optimal pH for the reaction is typically between 7 and 9.[6] A pH range of 8.2-8.5 is often recommended for efficient labeling of primary amines.[7] Importantly, the buffer pH should be at least 1-2 units away from the protein's pI to maintain its solubility.[3]
-
Buffer Composition: Use buffers that are free of primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS-ester.[3][6] Suitable buffers include PBS (Phosphate Buffered Saline) and HEPES.[3]
Q4: Can additives be used to prevent protein precipitation during labeling?
Yes, various additives can be included in the reaction and storage buffers to enhance protein stability and prevent aggregation:
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 10-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[4][8] |
| Arginine | 0.1-2 M | Reduces protein surface hydrophobicity through various interactions, thus preventing aggregation.[9] |
| Sucrose | 5-10% (w/v) | Stabilizes proteins by replacing hydrogen bonds between protein and water.[] |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | Low concentrations (e.g., 0.05-0.1%) | Help to solubilize protein aggregates without denaturing the protein.[4] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | For proteins with cysteine residues, these agents prevent the formation of non-native disulfide bonds that can lead to aggregation.[4][] |
Q5: How can I remove excess, unreacted biotin after the labeling reaction?
Removing unreacted biotin is crucial to prevent interference in downstream applications. Common methods include:
-
Dialysis/Buffer Exchange: An effective method for separating small molecules like unreacted biotin from the larger biotinylated protein.[3][11]
-
Size-Exclusion Chromatography (SEC): Gel filtration or desalting columns can efficiently separate the protein from the smaller biotin molecules.[3][11][12]
Troubleshooting Guide
Problem: Protein precipitates immediately after adding the Biotin-NHS reagent.
| Possible Cause | Recommended Action |
| High Molar Excess of Biotin Reagent | Reduce the molar ratio of the biotin reagent to the protein. Perform a titration to find the optimal ratio.[1] |
| High Final Concentration of Organic Solvent (DMSO/DMF) | Ensure the final concentration of the organic solvent in the reaction is low (typically <5%).[3] Consider using a water-soluble biotinylation reagent (e.g., Sulfo-NHS-Biotin). |
| Unfavorable Buffer Conditions (pH near pI) | Adjust the pH of the reaction buffer to be 1-2 units away from the protein's isoelectric point (pI).[3] |
| High Protein Concentration | Decrease the protein concentration for the labeling reaction.[4] |
Problem: Protein is soluble after labeling but precipitates during storage.
| Possible Cause | Recommended Action |
| Suboptimal Storage Buffer | Optimize the storage buffer by adjusting the pH and ionic strength. Add stabilizing agents such as glycerol or arginine.[3][13] |
| Freeze-Thaw Cycles | Aliquot the biotinylated protein into single-use volumes to minimize freeze-thaw cycles.[13] |
| Oxidation | If the protein contains surface-exposed cysteines, add a reducing agent like DTT or TCEP to the storage buffer.[13] |
| Long-term Instability of the Modified Protein | The biotinylation may have altered the protein's long-term stability. Re-evaluate the degree of labeling and consider using a biotinylation reagent with a hydrophilic spacer arm (e.g., PEG) to improve solubility.[3][14] |
Experimental Protocols
Protocol 1: Titration to Determine Optimal Biotin:Protein Molar Ratio
-
Prepare Protein: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[15]
-
Prepare Biotin Stock: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[15]
-
Set up Reactions: Prepare a series of reactions with varying molar ratios of biotin reagent to protein (e.g., 5:1, 10:1, 20:1, 50:1).
-
Incubate: Add the calculated volume of the biotin stock solution to each protein sample. Incubate at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-20 mM.[3]
-
Remove Excess Biotin: Purify the biotinylated protein using a desalting column or dialysis to remove unreacted biotin.[3]
-
Assess Solubility and Biotinylation:
-
Visually inspect each sample for precipitation.
-
Measure the protein concentration of the soluble fraction (e.g., using a BCA assay).
-
Determine the degree of biotinylation using an assay like the HABA assay or by Western blot with streptavidin-HRP.[3]
-
-
Select Optimal Ratio: Choose the highest biotin:protein ratio that provides sufficient labeling without causing significant protein precipitation.[3]
Visualizations
Caption: Workflow for Biotin-NHS ester labeling of proteins.
Caption: Decision tree for troubleshooting protein precipitation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Quenching Unreacted Biotin-NHS in Labeling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical step of quenching unreacted Biotin-NHS esters in biomolecule labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench the unreacted Biotin-NHS ester after a labeling reaction?
Quenching is a critical step to stop the labeling reaction and deactivate any excess Biotin-NHS ester.[1] Failure to quench can lead to several downstream problems:
-
Non-specific Labeling: Unreacted biotin reagent can continue to label other molecules in subsequent steps, leading to inaccurate results.
-
High Background Signal: Free biotin competes with biotinylated molecules for binding sites on streptavidin or avidin-based detection reagents and purification resins.[2]
-
Reduced Assay Sensitivity: The competition from free biotin can significantly lower the signal-to-noise ratio in assays like ELISA, Western blotting, and immunoprecipitation.[2]
-
Inaccurate Quantification: High background and reduced signal will lead to imprecise measurement of the biotinylated molecule.[2]
Q2: What are the most common reagents used to quench Biotin-NHS ester reactions?
Reagents containing primary amines are effective for quenching as they react with and consume the excess NHS esters.[3] Commonly used quenching reagents include:
Buffers containing these primary amines, such as Tris-buffered saline (TBS), should be avoided during the labeling reaction itself as they will compete with the target molecule for biotinylation.[8][9]
Q3: What are the recommended concentrations and incubation times for quenching?
The optimal concentration and incubation time can vary slightly depending on the specific protocol and the amount of excess Biotin-NHS ester. However, general guidelines are provided in the table below.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature |
| Tris-HCl, pH 8.0 | 20-50 mM[4][10] | 15-30 minutes[10][11] | Room Temperature[10][11] |
| Glycine | 50-100 mM[5][11] | 15-30 minutes[11] | Room Temperature[11] |
| Hydroxylamine | 10 mM[6][7] | - | Room Temperature[6] |
Q4: Can I just proceed to purification without a chemical quenching step?
While purification methods like dialysis or size-exclusion chromatography will remove unreacted biotin, a dedicated chemical quenching step is highly recommended.[2] Quenching immediately stops the reaction, preventing any further labeling of your sample between the end of the incubation and the completion of the purification process.
Troubleshooting Guide
Issue 1: High background in downstream applications (e.g., Western blot, ELISA).
| Potential Cause | Troubleshooting Suggestion |
| Incomplete quenching of unreacted Biotin-NHS. | Ensure the quenching reagent is added to the correct final concentration and incubated for the recommended time. Prepare fresh quenching solutions. |
| Inefficient removal of excess biotin and quenching reagent. | Increase the number of buffer changes and/or the duration of dialysis. For size-exclusion chromatography, ensure the correct column size and protocol are used. A second pass through the column may be necessary. |
| Over-labeling of the target molecule. | Reduce the molar excess of Biotin-NHS ester used in the labeling reaction. Over-labeling can sometimes lead to non-specific binding.[2] |
Issue 2: Low recovery of the biotinylated protein after purification.
| Potential Cause | Troubleshooting Suggestion |
| Protein precipitation due to over-labeling. | Attaching too many biotin molecules can alter the protein's solubility, leading to aggregation and precipitation.[2] Decrease the molar ratio of the biotin reagent to your target molecule. |
| Sample loss during purification. | For desalting columns, ensure the sample volume is within the recommended range.[2] With centrifugal filters, the protein may adhere to the membrane; check for specific low-binding membranes.[2] |
| Low initial protein concentration. | Low protein concentrations can lead to poor recovery, particularly with desalting columns. Consider concentrating the sample before labeling or adding a carrier protein like BSA. |
Experimental Protocols
Protocol 1: General Quenching of Biotin-NHS Labeling Reaction
-
Perform the Biotinylation Reaction: Follow your established protocol for labeling your protein or other biomolecule with the Biotin-NHS ester.
-
Prepare Quenching Buffer: Prepare a stock solution of the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Add Quenching Reagent: Add the quenching buffer to your reaction mixture to achieve the desired final concentration (e.g., 20-50 mM for Tris-HCl).[10]
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature to ensure all unreacted Biotin-NHS ester is consumed.[10][11]
-
Purification: Proceed to remove the excess, quenched biotin reagent and byproducts using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns) or dialysis.[2][10]
Visualizations
Caption: Workflow for biotinylation, quenching, and purification.
Caption: Biotin-NHS reactions with a protein and a quenching agent.
References
- 1. covachem.com [covachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
minimizing off-target reactions of Biotin NHS esters
Welcome to the technical support center for Biotin N-hydroxysuccinimide (NHS) esters. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of Biotin NHS esters for labeling proteins and other biomolecules, with a focus on minimizing off-target reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound esters?
This compound esters are designed to react with primary amines (-NH₂) to form stable amide bonds.[1][] In proteins, the primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of each polypeptide chain.[1][3]
Q2: What are the main off-target reactions of this compound esters?
The most significant off-target reaction is the hydrolysis of the NHS ester group in aqueous solutions, which renders the biotin reagent inactive.[4][5] Additionally, under certain conditions, particularly at higher pH values, NHS esters can exhibit reactivity towards other nucleophilic side chains in proteins, such as the hydroxyl groups of serine and tyrosine, and the guanidinium group of arginine.[6]
Q3: What is the optimal pH for biotinylation using NHS esters?
The optimal pH range for reacting NHS esters with primary amines is between 7.0 and 8.5.[7][8][9] While the reaction rate with amines increases at higher pH, the rate of hydrolysis of the NHS ester also accelerates significantly, which can reduce the overall labeling efficiency.[7][10] Therefore, maintaining a stable pH within this range is crucial for successful biotinylation.
Q4: Which buffers should I use for the biotinylation reaction?
It is critical to use a buffer that is free of primary amines, as these will compete with the target molecule for reaction with the this compound ester, thereby quenching the reaction.[4][8][11] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffer.[7][8] Buffers containing Tris or glycine must be avoided.[8][11]
Q5: How should I store this compound ester reagents?
This compound esters are sensitive to moisture and should be stored at -20°C in a desiccated environment.[12][13] Before opening a vial, it is essential to allow it to equilibrate to room temperature to prevent condensation of moisture inside, which can lead to hydrolysis of the reagent.[5][12] Stock solutions in anhydrous DMSO or DMF can be stored in small aliquots at -20°C for up to a month or at -80°C for longer periods, but aqueous solutions should always be prepared fresh before use.[4]
Troubleshooting Guide
This guide addresses common issues encountered during biotinylation experiments with NHS esters.
Issue 1: Low or No Biotinylation Signal
| Potential Cause | Recommended Solution |
| Degraded Biotin Reagent | The NHS ester has hydrolyzed due to improper storage or handling. Use a fresh vial of the this compound ester. Always allow the reagent to equilibrate to room temperature before opening and store it desiccated at -20°C.[5][7] |
| Incorrect Buffer Composition | The reaction buffer contains primary amines (e.g., Tris, glycine) that are quenching the reaction.[4][8][11] Exchange the protein into an amine-free buffer like PBS or HEPES using dialysis or a desalting column.[7] |
| Suboptimal pH | The buffer pH is too low (below 7.0), leading to protonation of primary amines and reduced reactivity, or too high (above 8.5), causing rapid hydrolysis of the NHS ester.[14] Adjust the buffer pH to be within the optimal range of 7.2-8.5.[7] |
| Insufficient Molar Ratio of Biotin to Protein | The concentration of the biotin reagent is too low to achieve the desired degree of labeling. Increase the molar excess of the this compound ester. A common starting point is a 20-fold molar excess for proteins at 1-10 mg/mL.[15] For more dilute protein solutions, a higher molar excess may be required.[15] |
| Ineffective Removal of Free Biotin | Unreacted biotin is competing with the biotinylated protein for binding to streptavidin in downstream detection steps.[7] Thoroughly purify the biotinylated protein using dialysis or a desalting column to remove all free biotin.[7] |
Issue 2: Protein Precipitation During or After the Reaction
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | If the this compound ester is dissolved in a high concentration of DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation. Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume. If necessary, use a more concentrated stock of the biotin reagent.[7] |
| Protein Instability | The reaction conditions (e.g., pH, temperature) may be too harsh for the specific protein, leading to denaturation and aggregation. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[12] |
| Over-biotinylation | Excessive labeling of the protein can alter its solubility properties, leading to precipitation.[7] Reduce the molar excess of the this compound ester in the reaction.[7] |
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours[9] |
| 7.0 | Room Temp | ~1 hour[3][5] |
| 8.0 | Room Temp | < 15 minutes[10] |
| 8.6 | 4°C | 10 minutes[9] |
| 9.0 | Room Temp | Minutes[3][5] |
Table 2: Recommended Molar Excess of this compound Ester
| Protein Concentration | Recommended Starting Molar Excess (Biotin:Protein) |
| > 2 mg/mL | 10-20 fold[12][15] |
| ≤ 2 mg/mL | > 20 fold[1][15] |
Key Experimental Protocols
Protocol 1: General Protein Biotinylation with a Water-Soluble Sulfo-NHS-Biotin Ester
-
Prepare the Protein Sample:
-
Prepare the Biotin Reagent:
-
Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening.[15]
-
Immediately before use, prepare a stock solution of the Sulfo-NHS-Biotin in the same amine-free buffer or ultrapure water to a concentration of 1-10 mg/mL (approximately 2-20 mM).[7] Do not store the aqueous solution.[7]
-
-
Perform the Biotinylation Reaction:
-
Quench the Reaction:
-
Remove Excess Biotin:
Protocol 2: Quality Control - HABA Assay to Determine Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.[17]
-
Principle: HABA dye binds to avidin, producing a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[17][18]
-
Procedure:
-
Prepare a solution of avidin and HABA according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/avidin solution at 500 nm.
-
Add a known amount of the biotinylated protein sample to the HABA/avidin solution.
-
Measure the absorbance at 500 nm again after the reading stabilizes.
-
The decrease in absorbance is used to calculate the concentration of biotin in the sample.
-
The degree of biotinylation is expressed as the molar ratio of biotin to protein.
Note: More sensitive fluorescent-based assays are also available and may be preferable for samples with a low degree of biotinylation.[17][18]
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting guide for low biotinylation signal.
Caption: On-target vs. off-target reactions of this compound esters.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotinylation - Wikipedia [en.wikipedia.org]
- 12. proteochem.com [proteochem.com]
- 13. goldbio.com [goldbio.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. mesoscale.com [mesoscale.com]
Technical Support Center: Enhancing Bi-NHS Solubility in Aqueous Buffers
Welcome to the technical support center for Biotin NHS. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the solubility of this compound in aqueous buffers for successful bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is sparingly soluble in aqueous buffers.[1][2] Direct addition of solid this compound to an aqueous solution will likely result in poor dissolution and the presence of particulates. For effective use, it should first be dissolved in an anhydrous organic solvent.[3][4]
Q2: What is the recommended procedure for preparing a this compound working solution?
The standard and highly recommended method is to first prepare a concentrated stock solution of this compound in an anhydrous (dry) organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][5][6] This stock solution can then be added to your aqueous reaction buffer to achieve the desired final concentration.
Q3: What are suitable organic solvents for the initial dissolution of this compound?
Anhydrous DMSO and DMF are the most commonly used and recommended solvents for preparing this compound stock solutions.[1][5][7] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[5]
Q4: Can I store the aqueous solution of this compound?
It is strongly advised not to store this compound in aqueous solutions.[1] The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, which renders the reagent inactive.[8][9] Aqueous working solutions should always be prepared fresh, immediately before use.[10][11]
Q5: What is the optimal pH for biotinylation reactions using this compound?
The optimal pH range for the reaction of this compound with primary amines is typically between 7.2 and 8.5.[12][] While the reaction rate increases with pH, the rate of hydrolysis of the NHS ester also increases significantly at higher pH values.[14][15] Therefore, careful control of the pH is critical for efficient conjugation.
Q6: Are there any buffers I should avoid in my biotinylation reaction?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS-ester biotinylation reactions.[12][16] These buffer components will compete with your target molecule for reaction with the this compound, leading to significantly lower labeling efficiency.[17] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffers.[12]
Q7: Is there a water-soluble alternative to this compound?
For applications where organic solvents are not suitable, a water-soluble alternative called Sulfo-NHS-Biotin is available.[18][19] The addition of a sulfonate group to the NHS ring enhances its aqueous solubility.[19]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the reaction buffer. | This compound has poor solubility in aqueous solutions. | Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF first, then add the required volume to your reaction buffer.[1][4] |
| Low or no biotinylation efficiency. | Hydrolyzed this compound: The reagent may have been exposed to moisture during storage or handling. | Always allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[5][20] Use a fresh vial of the reagent and prepare solutions immediately before use.[10][11] |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange of your sample into a recommended amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[12][17] | |
| Suboptimal pH: The reaction pH is too low (<7.2) or too high (>8.5). | Adjust the pH of the reaction mixture to the optimal range of 7.2-8.5.[12] | |
| Precipitate forms after adding the this compound stock solution to the aqueous buffer. | The concentration of the organic solvent (DMSO/DMF) in the final reaction mixture is too high, causing the protein or other components to precipitate. | The final concentration of the organic solvent in the reaction should generally not exceed 10%.[20] If precipitation occurs, try using a more dilute stock solution or a different formulation. |
| Over-biotinylation can lead to a decrease in the solubility of the labeled protein. | Reduce the molar excess of this compound in the reaction.[17] |
Quantitative Data Summary
| Solvent | Solubility of this compound | Reference |
| DMSO | ~20 mg/mL | [1] |
| 62.5 mg/mL (with sonication) | [21] | |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| ≤50 mg/mL | [7] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble/Insoluble | [1][2][22] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][20]
-
Add anhydrous DMSO or DMF to the vial to achieve a stock concentration of 10-20 mg/mL.[1][4]
-
Vortex briefly to ensure the this compound is fully dissolved.
-
This stock solution should be used immediately or can be stored for a limited time in small aliquots at -20°C, protected from moisture.[3][5] For optimal results, fresh preparation is always recommended.[10]
Protocol 2: Biotinylation of Proteins in Aqueous Buffer
-
Prepare your protein solution in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[12] A typical protein concentration is 1-10 mg/mL.[20]
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[10][17]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10%.[20]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][20]
-
(Optional) Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) and incubate for 15-30 minutes.[9]
-
Remove excess, non-reacted this compound by dialysis or gel filtration.[20]
Visual Guides
Caption: Standard experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 14. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. store.sangon.com [store.sangon.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. covachem.com [covachem.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. proteochem.com [proteochem.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Steric Hindrance in Biotin Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in biotin detection assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My biotinylated probe is showing a weak or no signal in my assay. What are the potential causes related to steric hindrance?
A weak or absent signal can often be attributed to steric hindrance, where the biotin molecule is not easily accessible to streptavidin or avidin for binding. This can occur at several stages of the experimental workflow.
Troubleshooting Steps:
-
Assess Biotin Labeling Efficiency: Inefficient labeling is a primary cause of weak signals. It's crucial to verify that a sufficient number of biotin molecules have been incorporated into your probe without compromising its function.[1]
-
HABA Assay: Use a 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay to quantify biotin incorporation.[1]
-
Dot Blot: Perform a simple dot blot by spotting serial dilutions of your labeled probe onto a nitrocellulose or PVDF membrane and detecting with streptavidin-HRP. A strong signal indicates successful labeling.[1]
-
-
Optimize Biotinylation Reaction Conditions:
-
pH: For NHS-ester based biotinylation, maintain a pH of 7-9 (optimally around 8) to ensure efficient labeling of primary amines.[1][2]
-
Molar Ratio: A higher molar excess of the biotin reagent to your protein or probe might be necessary. However, be cautious as excessive labeling can lead to protein precipitation or loss of function.[1][3]
-
-
Consider the Spacer Arm Length of the Biotinylation Reagent: The pocket where biotin binds on the avidin molecule is about 9 Å below the surface. A longer spacer arm on the biotinylation reagent can significantly reduce steric hindrance and improve the interaction between biotin and avidin.[4]
-
Review Signal Detection Steps:
-
Streptavidin-HRP Conjugate: The concentration may be too low, or the conjugate may have lost activity. Try increasing the concentration or using a fresh vial.[1]
-
Blocking Buffer: Avoid using milk as a blocking agent as it contains endogenous biotin, which will compete with your biotinylated probe for streptavidin binding.[1]
-
Q2: I'm observing high background in my biotin-based assay. Could this be related to steric hindrance, and how can I resolve it?
High background can sometimes be an indirect consequence of issues that can also be related to steric hindrance, such as non-specific binding.
Troubleshooting Steps:
-
Optimize Washing Steps: Insufficient washing can lead to high background from non-specifically bound detection reagents. Increase the number and duration of wash steps.[1]
-
Adjust Streptavidin-HRP Concentration: A concentration that is too high can lead to increased non-specific binding and high background.[1]
-
Use a Biotin-Free Blocker: As mentioned, avoid milk. Use blockers like BSA or fish gelatin that are free of endogenous biotin.[1]
-
Pre-clear Lysate: In pull-down assays, pre-clearing the lysate with unconjugated beads can help reduce non-specific binding to the beads themselves.[5]
Q3: How does the choice of biotinylation reagent impact steric hindrance?
The structure of the biotinylation reagent, particularly the length of its spacer arm, is a critical factor in mitigating steric hindrance.
Key Considerations:
-
Long Spacer Arms: Reagents with longer spacer arms, such as those containing polyethylene glycol (PEG) linkers, physically distance the biotin moiety from the labeled molecule. This increased distance makes the biotin more accessible to the binding pocket of streptavidin or avidin, reducing steric hindrance.[4][6]
-
Cleavable Linkers: Some reagents incorporate cleavable spacer arms (e.g., with a disulfide bond). This feature allows for the release of the biotinylated molecule after capture, which can be useful in purification protocols.[4]
-
Branched Biotin Reagents: These reagents introduce multiple biotin moieties per labeling event, which can amplify the signal and potentially overcome some steric hindrance issues by increasing the probability of a successful binding event.[7]
Data Presentation: Comparison of Biotinylation Reagents
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Feature | Advantage for Steric Hindrance |
| NHS-Biotin | 13.5 | Standard amine-reactive reagent | Minimal spacer, prone to steric hindrance |
| NHS-LC-Biotin | 22.4 | Longer chain amine-reactive reagent | Reduced steric hindrance compared to NHS-Biotin[4] |
| NHS-LC-LC-Biotin | 30.5 | Extra-long chain amine-reactive reagent | Further reduces steric hindrance for bulky molecules[4] |
| NHS-PEG4-Biotin | 29.0 | PEG spacer arm | Increases solubility and reduces steric hindrance[4] |
| NHS-PEG12-Biotin | 55.1 | Long PEG spacer arm | Significantly reduces steric hindrance and improves accessibility[4] |
Experimental Protocols
Protocol 1: General Protein Biotinylation using an NHS-Ester Reagent
This protocol provides a general method for labeling a protein with a biotin-NHS ester.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-NHS ester (e.g., Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO
-
Desalting column or dialysis cassette
-
HABA assay kit for quantification
Procedure:
-
Prepare the Biotin Reagent: Immediately before use, dissolve the biotin-NHS ester in a small amount of anhydrous DMSO to create a 10 mM stock solution.[2]
-
Reaction Setup: Calculate the volume of the biotin stock solution needed to achieve the desired molar excess (a common starting point is a 10- to 20-fold molar excess).[2]
-
Incubation: Add the calculated amount of biotin reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2][3]
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or dialysis against an appropriate buffer.
-
Quantification: Determine the degree of biotinylation using the HABA assay according to the manufacturer's instructions.
Visualizations
Caption: A generalized workflow for a protein biotinylation experiment.
Caption: Troubleshooting logic for weak signals in biotin detection assays.
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Protein Biotinylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, from affinity purification and immunoassays to sophisticated cell imaging and drug targeting. The covalent attachment of biotin, a small vitamin, to a protein of interest allows for its highly specific detection and isolation through the remarkably strong and stable interaction with streptavidin or avidin. However, assuming successful biotinylation without proper confirmation can lead to ambiguous results and wasted resources. This guide provides an objective comparison of common methods to confirm and quantify protein biotinylation, complete with experimental data, detailed protocols, and workflow diagrams to aid in selecting the most appropriate technique for your research needs.
Quantitative Comparison of Biotinylation Confirmation Methods
Choosing the right method to confirm biotinylation depends on several factors, including the need for quantitative versus qualitative data, the required sensitivity, sample availability, and available equipment. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Data Output | Sensitivity | Dynamic Range | Throughput | Pros | Cons |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin-HABA complex by biotin. | Quantitative (molar ratio) | Lower (pmol range) | Narrow | Medium | Simple, inexpensive, requires standard spectrophotometer. | Prone to underestimation due to steric hindrance, destructive to the sample, lower sensitivity.[1] |
| Fluorescent Assays | Fluorometric; displacement of a quencher from a fluorescently-labeled avidin/streptavidin complex by biotin. | Quantitative (molar ratio) | High (fmol to pmol range)[2][3] | Wide | High | High sensitivity, suitable for high-throughput screening.[3] | Requires a fluorescence plate reader, can be more expensive than HABA. |
| Streptavidin Gel-Shift Assay | Electrophoretic mobility shift of the biotinylated protein upon binding to streptavidin. | Qualitative/Semi-quantitative | Moderate (ng to µg range) | Limited | Low to Medium | Simple, visual confirmation of biotinylation. | Not precisely quantitative, can be affected by protein size and number of biotinylation sites. |
| Western Blot / Dot Blot | Detection of biotinylated protein on a membrane using enzyme-conjugated streptavidin. | Qualitative/Semi-quantitative | High (pg to ng range) | Wide | Medium | High sensitivity and specificity. | Semi-quantitative at best, requires multiple steps. |
| ELISA | Immobilization of biotinylated protein and detection with enzyme-conjugated streptavidin. | Quantitative | High (pg to ng range) | Wide[4] | High | High sensitivity and suitable for high-throughput quantification. | Requires development of a specific assay protocol. |
| Mass Spectrometry | Direct measurement of the mass increase of the protein or its peptides after biotinylation. | Quantitative (absolute) | Very High | Wide | Low to Medium | Provides precise location and number of biotinylation sites, highly accurate.[5][6] | Requires specialized equipment and expertise, can be expensive. |
In-Depth Look at Key Methods and Experimental Protocols
This section provides a detailed overview of the most common techniques, including their underlying principles and step-by-step protocols for their implementation in the laboratory.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a traditional and straightforward colorimetric method for estimating the degree of biotinylation. It relies on the displacement of the HABA dye from a pre-formed avidin-HABA complex. The avidin-HABA complex has a distinct absorbance at 500 nm. When a biotinylated protein is introduced, the biotin, with its much higher affinity for avidin, displaces the HABA dye, leading to a decrease in absorbance at 500 nm. This change in absorbance is directly proportional to the amount of biotin present in the sample.
Experimental Protocol: HABA Assay
-
Reagent Preparation:
-
Prepare a stock solution of HABA in a suitable buffer (e.g., 10 mM HABA in 0.1 M sodium phosphate, pH 7.0).
-
Prepare an avidin solution in the same buffer (e.g., 1 mg/mL).
-
Prepare the HABA/Avidin working solution by mixing the two stock solutions to achieve a final absorbance at 500 nm between 0.8 and 1.2.
-
-
Sample Preparation:
-
Ensure your biotinylated protein sample is free of unconjugated biotin by performing dialysis or buffer exchange.
-
Determine the protein concentration of your sample using a standard protein assay (e.g., BCA or Bradford).
-
-
Measurement:
-
Add a known volume of the HABA/Avidin working solution to a cuvette or microplate well and measure the initial absorbance at 500 nm (A500_initial).
-
Add a known volume of your biotinylated protein sample to the HABA/Avidin solution, mix well, and incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm (A500_final).
-
-
Calculation of Biotin-to-Protein Molar Ratio:
-
Calculate the change in absorbance (ΔA500) = A500_initial - A500_final.
-
Calculate the concentration of biotin using the Beer-Lambert law: [Biotin] (M) = ΔA500 / (ε_HABA-Avidin * path length), where ε_HABA-Avidin is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹).
-
Calculate the moles of biotin in your sample.
-
Calculate the moles of protein in your sample using its concentration and molecular weight.
-
Determine the molar ratio of biotin to protein.
-
Caption: Workflow of the Streptavidin Gel-Shift Assay.
Western Blot and Dot Blot Analysis
Western blotting and dot blotting are highly sensitive immunodetection techniques that can be adapted to confirm protein biotinylation. In this context, instead of a primary antibody, streptavidin conjugated to an enzyme (commonly horseradish peroxidase, HRP) or a fluorophore is used to detect the biotinylated protein immobilized on a membrane. A dot blot is a simplified version where the protein sample is directly spotted onto the membrane without prior separation by electrophoresis.
Experimental Protocol: Western Blot for Biotinylated Proteins
-
SDS-PAGE and Transfer:
-
Separate your biotinylated protein sample and a non-biotinylated control by SDS-PAGE.
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding of the streptavidin conjugate.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate and visualize the signal using an imaging system. A band corresponding to the molecular weight of your protein in the biotinylated sample lane confirms successful biotinylation.
-
Workflow Diagram: Western Blot for Biotin Confirmation
Caption: Workflow for confirming protein biotinylation by Western Blot.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted for the quantification of biotinylated proteins with high sensitivity and throughput. In a common format, a streptavidin-coated plate is used to capture the biotinylated protein from a sample. The captured protein is then detected using a specific primary antibody followed by an enzyme-conjugated secondary antibody. Alternatively, the biotinylated protein can be directly coated onto the plate and detected with streptavidin-HRP.
Experimental Protocol: ELISA for Biotin Quantification
-
Coating:
-
Coat a 96-well microplate with streptavidin or directly with your biotinylated protein standard and samples. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation (for streptavidin-coated plates):
-
Wash the plate and add serial dilutions of your biotinylated protein and a known biotinylated standard to the wells. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate. If using a capture format, add a primary antibody specific to your protein, followed by an enzyme-conjugated secondary antibody. If the biotinylated protein was directly coated, add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate and add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification:
-
Generate a standard curve from the absorbance readings of the biotinylated standard.
-
Determine the concentration of biotinylated protein in your samples by interpolating their absorbance values on the standard curve.
-
Workflow Diagram: ELISA for Biotin Quantification
Caption: General workflow for quantifying biotinylated proteins using ELISA.
Mass Spectrometry
Mass spectrometry (MS) is the most definitive and accurate method for confirming and quantifying protein biotinylation. It allows for the precise determination of the mass of the protein or its constituent peptides. A successful biotinylation will result in a predictable mass shift corresponding to the mass of the biotin tag. Furthermore, tandem mass spectrometry (MS/MS) can identify the exact amino acid residues that have been biotinylated. This level of detail is invaluable for understanding the impact of biotinylation on protein structure and function.
Experimental Protocol: Mass Spectrometry for Biotinylation Analysis
-
Sample Preparation:
-
Prepare both biotinylated and non-biotinylated protein samples.
-
For intact mass analysis, the protein must be highly purified.
-
For peptide mapping, the protein is digested with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: The purified protein is directly infused into the mass spectrometer. The resulting spectrum will show the molecular weight of the protein. A mass increase corresponding to the mass of the biotin label confirms biotinylation.
-
Peptide Mapping: The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (LC-MS/MS). The MS/MS spectra are then searched against a protein database to identify the peptides. Biotinylated peptides will show a characteristic mass modification.
-
-
Data Analysis:
-
Specialized software is used to analyze the MS and MS/MS data to identify the biotinylated peptides and pinpoint the exact sites of modification. The relative abundance of biotinylated versus non-biotinylated peptides can provide quantitative information.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.labcart.com [apac.labcart.com]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Biotinylation: A Head-to-Head Comparison of Biotin-NHS and Alternative Methods
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is an indispensable technique for detection, purification, and interaction studies. The remarkable affinity between biotin and avidin or streptavidin provides a robust and versatile tool for a multitude of applications. However, the success of these applications hinges on the selection of the most appropriate biotinylation method. This guide provides an objective, data-driven comparison of the widely used amine-reactive Biotin-NHS method with other common alternatives, including sulfhydryl-reactive, carboxyl- and glycoprotein-targeted, and site-specific enzymatic approaches.
At a Glance: Key Differences in Biotinylation Chemistries
The choice of a biotinylation reagent is dictated by the available functional groups on the target biomolecule and the desired specificity of labeling. Biotin-NHS esters are a popular choice due to the abundance of primary amines on the surface of most proteins. However, this can lead to random and heterogeneous labeling, which may compromise the biological activity of the protein. Alternative methods offer greater specificity by targeting less abundant or specifically located functional groups.
| Feature | Biotin-NHS | Biotin-Maleimide | Biotin-Hydrazide | Enzymatic (BirA) |
| Target Group | Primary amines (-NH₂) | Sulfhydryl groups (-SH) | Aldehydes (-CHO), Carboxyls (-COOH) | Specific lysine in a recognition sequence (e.g., AviTag) |
| Specificity | Low (random) | Medium | Medium to High | High (site-specific) |
| Stoichiometry | Variable | Variable | Variable | 1:1 |
| Potential for Functional Disruption | High | Moderate | Moderate | Low |
| Requirement for Protein Modification | None | Requires free sulfhydryls | Requires oxidizable carbohydrates or accessible carboxyls | Requires genetic fusion of a recognition tag |
In-Depth Comparison of Biotinylation Methods
Biotin-NHS: The Workhorse of Amine-Reactive Labeling
N-hydroxysuccinimide (NHS) esters of biotin are highly reactive towards primary amines, found on lysine residues and the N-terminus of proteins. This method is straightforward and efficient, making it a popular choice for general biotinylation.
Advantages:
-
High reactivity: Efficiently labels abundant primary amines.
-
Simplicity: The reaction is a simple one-step process.
-
Versatility: Can be used for a wide range of proteins and other amine-containing molecules.
Disadvantages:
-
Lack of specificity: Randomly labels accessible amines, which can lead to a heterogeneous population of biotinylated molecules.
-
Potential to alter protein function: Modification of lysine residues within active sites or binding interfaces can negatively impact the protein's biological activity.
-
Hydrolysis of the NHS-ester: The reagent is susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency.
Biotin-Maleimide: Targeting Sulfhydryl Groups for Increased Specificity
Maleimide-activated biotin reagents specifically react with free sulfhydryl groups on cysteine residues. As cysteines are generally less abundant than lysines on the surface of proteins, this method offers a higher degree of specificity compared to NHS esters.
Advantages:
-
Higher specificity than NHS esters: Targets less abundant cysteine residues.
-
Stable thioether bond formation: The reaction forms a very stable covalent bond.
Disadvantages:
-
Requires free sulfhydryls: The protein must have accessible and reduced cysteine residues. Disulfide bonds may need to be reduced prior to labeling.
-
Potential for off-target reaction at high pH: At pH values above 7.5, reactivity towards primary amines can occur.
Biotin-Hydrazide: Labeling Glycoproteins and Carboxyl Groups
Biotin-hydrazide reacts with aldehyde groups, which can be generated by the oxidation of carbohydrate moieties on glycoproteins using sodium periodate. This allows for the specific labeling of glycosylated proteins. Additionally, biotin-hydrazide can be coupled to carboxyl groups (aspartic and glutamic acid residues) using a carbodiimide activator like EDC.
Advantages:
-
Specific for glycoproteins: Allows for targeted labeling of glycosylated proteins.
-
Alternative to amine and sulfhydryl labeling: Provides a labeling strategy when primary amines or free sulfhydryls are not available or need to be avoided.
Disadvantages:
-
Requires specific functional groups: The target molecule must possess oxidizable carbohydrates or accessible carboxyl groups.
-
Multi-step procedures: Both glycoprotein and carboxyl labeling require additional reagents and steps (oxidation or activation).
Enzymatic Biotinylation (BirA): The Gold Standard for Site-Specific Labeling
Enzymatic biotinylation using the E. coli biotin ligase, BirA, offers the highest level of specificity. BirA recognizes a specific 15-amino-acid sequence, known as the AviTag, and catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within this tag.
Advantages:
-
Site-specific labeling: Results in a homogeneously biotinylated product with a 1:1 stoichiometry.
-
Minimal impact on protein function: Biotinylation occurs at a predetermined site, minimizing the risk of disrupting active sites or binding domains.
-
High efficiency: The enzymatic reaction is highly efficient, often leading to near-complete biotinylation.
Disadvantages:
-
Requires genetic modification: The target protein must be genetically engineered to include the AviTag sequence.
-
More complex workflow: Involves protein expression and purification of both the tagged protein and the BirA ligase.
Quantitative Data on Labeling Efficiency and Functional Impact
Quantifying the degree of biotinylation and its effect on protein function is crucial for the reproducibility and interpretation of experimental results. The biotin-to-protein ratio can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
Table 1: Representative Data for Biotin-NHS Labeling of a Generic Antibody (IgG)
| Molar Excess of NHS-Biotin to IgG | Average Biotin molecules per IgG | Resulting Signal-to-Noise in ELISA |
| 5:1 | 1.35 | Low |
| 10:1 | 3.5 | Moderate |
| 20:1 | 6.1 | High |
| 40:1 | 8.2 | High (potential for reduced activity) |
Data synthesized from representative studies. Actual results may vary depending on the specific antibody and reaction conditions.
As the data suggests, increasing the molar excess of the biotinylation reagent leads to a higher degree of labeling. However, over-biotinylation can lead to protein precipitation and a reduction in biological activity. In contrast, enzymatic biotinylation consistently yields a 1:1 protein-to-biotin ratio, preserving the protein's function.
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible biotinylation. Below are representative protocols for the discussed methods.
Protocol 1: Amine-Reactive Biotinylation using Biotin-NHS
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-NHS reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer.
-
Immediately before use, dissolve the Biotin-NHS reagent in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 50-fold molar excess of the Biotin-NHS solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, non-reacted biotin using a desalting column.
Protocol 2: Sulfhydryl-Reactive Biotinylation using Biotin-Maleimide
Materials:
-
Protein solution (1-10 mg/mL in a sulfhydryl-free buffer, pH 6.5-7.5)
-
Biotin-Maleimide reagent
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Ensure the protein has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the reducing agent before proceeding.
-
Dissolve the protein in a sulfhydryl-free buffer at pH 6.5-7.5.
-
Immediately before use, dissolve the Biotin-Maleimide reagent in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the Biotin-Maleimide solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, non-reacted biotin using a desalting column.
Protocol 3: Glycoprotein Biotinylation using Biotin-Hydrazide
Materials:
-
Glycoprotein solution (1-5 mg/mL in 100 mM Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Biotin-Hydrazide
-
Anhydrous DMSO
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5.
-
Add a final concentration of 10 mM sodium meta-periodate to the glycoprotein solution and incubate for 15-30 minutes on ice in the dark to oxidize the carbohydrate chains.
-
Remove the excess periodate using a desalting column equilibrated with the coupling buffer.
-
Dissolve Biotin-Hydrazide in DMSO to a concentration of 50 mM.
-
Add the Biotin-Hydrazide solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove excess, non-reacted biotin using a desalting column.
Protocol 4: Enzymatic Biotinylation using BirA Ligase
Materials:
-
AviTag-fused protein solution
-
BirA enzyme
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP
-
10 mM Biotin
-
100 mM MgCl₂
Procedure:
-
Set up the biotinylation reaction by combining the AviTag-fused protein, 1X reaction buffer, ATP, biotin, and MgCl₂.
-
Initiate the reaction by adding the BirA enzyme. A typical ratio is 1:20 (BirA:target protein) by weight.
-
Incubate the reaction for 1-2 hours at 30°C.
-
The reaction can be stopped by adding EDTA to chelate the Mg²⁺.
-
If necessary, remove the BirA enzyme using an appropriate affinity purification method if the BirA itself is tagged (e.g., with a His-tag).
Visualizing the Workflows
To further clarify the processes, the following diagrams illustrate the chemical reactions and experimental workflows.
Sulfo-NHS-Biotin vs. Biotin-NHS: A Comparative Guide for Cell Surface Labeling
For researchers, scientists, and drug development professionals, the selective labeling of cell surface proteins is a critical technique for studying protein trafficking, receptor-ligand interactions, and identifying potential drug targets. Among the various biotinylation reagents available, Sulfo-NHS-Biotin and Biotin-NHS are two commonly used options. This guide provides an objective comparison of their performance for cell surface labeling, supported by their physicochemical properties and established experimental data.
The primary determinant in choosing between Sulfo-NHS-Biotin and Biotin-NHS for cell surface labeling lies in their differential solubility and membrane permeability. Sulfo-NHS-Biotin is water-soluble and membrane-impermeable, making it the superior choice for specifically targeting proteins on the outer surface of a cell.[1][2] In contrast, Biotin-NHS is hydrophobic and membrane-permeable, leading to the labeling of both cell surface and intracellular proteins.[3]
Key Differences at a Glance
| Feature | Sulfo-NHS-Biotin | Biotin-NHS |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent like DMSO or DMF) |
| Membrane Permeability | Impermeable | Permeable |
| Primary Application | Cell surface protein labeling | General protein biotinylation (intracellular and extracellular) |
| Specificity for Cell Surface | High | Low |
| Potential for Cytotoxicity | Generally lower due to aqueous solvent | Higher potential due to the need for organic solvents |
Chemical Properties and Mechanism of Action
Both Sulfo-NHS-Biotin and Biotin-NHS are N-hydroxysuccinimide (NHS) esters of biotin. The NHS ester reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[4] This reaction is most efficient at a neutral to slightly alkaline pH (7-9).
The key structural difference is the presence of a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring of Sulfo-NHS-Biotin. This negatively charged group imparts high water solubility and prevents the molecule from crossing the hydrophobic lipid bilayer of the cell membrane.[1][2]
A simplified representation of the chemical structures of Sulfo-NHS-Biotin and Biotin-NHS.
The reaction mechanism for both reagents with a primary amine on a protein is illustrated below. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (or its sulfonated form).
General reaction mechanism of NHS-ester biotinylation.
Performance Comparison for Cell Surface Labeling
While direct head-to-head quantitative data from a single study is limited, the established properties of these reagents allow for a clear comparison of their suitability for cell surface labeling.
| Parameter | Sulfo-NHS-Biotin | Biotin-NHS | Supporting Evidence |
| Cell Surface Labeling Efficiency | High | Variable; will label surface proteins but not exclusively. | Designed for cell surface labeling due to membrane impermeability.[1][2] |
| Specificity (Intracellular Labeling) | Minimal to none | Significant | The sulfonate group prevents Sulfo-NHS-Biotin from entering intact cells.[1][2] Biotin-NHS readily crosses the cell membrane.[3] |
| Cell Viability/Cytotoxicity | Generally higher | Can be higher due to the requirement of organic solvents (DMSO/DMF) for dissolution, which can be cytotoxic to some cell lines. | The use of aqueous buffers with Sulfo-NHS-Biotin is more biocompatible. |
Experimental Protocols
Below are detailed protocols for cell surface protein labeling using Sulfo-NHS-Biotin and a general protocol for protein biotinylation using Biotin-NHS.
Protocol 1: Cell Surface Protein Labeling with Sulfo-NHS-Biotin
This protocol is designed for the specific labeling of proteins on the surface of intact cells.
Materials:
-
Adherent or suspension cells
-
Sulfo-NHS-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to desired confluency in a culture plate.
-
For suspension cells, harvest and wash with ice-cold PBS.
-
-
Washing: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Biotinylation:
-
Immediately before use, prepare a 0.5-1 mg/mL solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0).
-
For adherent cells, add enough biotin solution to cover the cell monolayer.
-
For suspension cells, resuspend the cell pellet to a concentration of approximately 25 x 10^6 cells/mL in the biotin solution.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
-
Quenching: Aspirate the biotin solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 10-15 minutes at 4°C.
-
Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to solubilize the biotinylated cell surface proteins for downstream analysis (e.g., Western blot, affinity purification).
Experimental workflow for cell surface labeling with Sulfo-NHS-Biotin.
Protocol 2: General Protein Labeling with Biotin-NHS
This protocol is for general biotinylation and will label both surface and intracellular proteins if used on intact cells.
Materials:
-
Cells or protein solution
-
Biotin-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of Biotin-NHS in anhydrous DMF or DMSO.
-
Protein/Cell Preparation:
-
If labeling a protein solution, ensure it is in an amine-free buffer.
-
If labeling intact cells, wash three times with ice-cold PBS (pH 8.0).
-
-
Biotinylation:
-
Add the Biotin-NHS stock solution to the protein or cell suspension to achieve the desired final concentration (typically a 12- to 20-fold molar excess for purified proteins). The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purification/Washing:
-
For protein solutions, remove excess, non-reacted biotin using a desalting column.
-
For cells, wash three times with ice-cold PBS.
-
-
Downstream Processing: Proceed with cell lysis or further analysis of the biotinylated protein.
Conclusion
For the specific and exclusive labeling of cell surface proteins, Sulfo-NHS-Biotin is the unequivocally superior reagent. Its water solubility and membrane impermeability ensure that only proteins exposed on the extracellular side of the plasma membrane are biotinylated, providing clean and reliable results for studies focused on the cell surface proteome. Biotin-NHS, while an effective biotinylation reagent, is not suitable for specific cell surface labeling due to its membrane permeability, which results in the labeling of intracellular proteins. The choice between these two reagents is therefore dictated by the specific experimental goal, with Sulfo-NHS-Biotin being the standard for cell surface protein investigations.
References
A Researcher's Guide to Validating Protein Biotinylation: HABA Assay vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of biotin incorporation onto proteins and other molecules is a critical checkpoint in experimental workflows. The degree of biotinylation can significantly impact the performance of downstream applications, from immunoassays to affinity chromatography and targeted drug delivery. This guide provides a comprehensive comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with contemporary alternatives, offering a detailed analysis of their principles, performance, and protocols to facilitate an informed choice for your specific research needs.
The Principle of the HABA Assay: A Classic Colorimetric Method
The HABA assay has long been a standard method for estimating the extent of biotinylation.[1] Its principle lies in the competitive binding between HABA and biotin for the four biotin-binding sites on the avidin protein.[2][3][4] HABA, when bound to avidin, forms a colored complex that exhibits a characteristic absorbance at 500 nm.[1][2][4] Due to biotin's significantly higher affinity for avidin (Ka ≈ 10¹⁵ M⁻¹) compared to HABA (Kd ≈ 5.8 x 10⁻⁶ M), the addition of a biotinylated sample displaces the HABA dye from the avidin complex.[3][5] This displacement leads to a proportional decrease in absorbance at 500 nm, which can be used to quantify the amount of biotin present in the sample.[2][4]
The Limitations of a Legacy: Why Researchers Seek Alternatives
Despite its straightforwardness, the HABA assay possesses several inherent drawbacks that can compromise accuracy and reproducibility:
-
Steric Hindrance: The large size of the avidin protein can physically block its access to all biotin molecules conjugated to a target protein, particularly if the biotins are densely packed or located within the protein's complex three-dimensional structure. This steric hindrance often leads to an underestimation of the true biotin-to-protein molar ratio.[1]
-
Underestimation of Biotinylation: Experimental data consistently demonstrates that the HABA assay can significantly underestimate the degree of biotinylation, with some reports indicating the calculated molar substitution ratio to be as low as one-third of the value obtained through other techniques.[1][6]
-
Interference: The assay is susceptible to interference from other substances present in the sample that may affect the HABA-avidin interaction or the absorbance reading itself.[1]
-
Sample Consumption: The HABA assay is a destructive method, requiring a significant amount of the, often valuable, biotinylated sample for analysis.[1]
A Comparative Look at Modern Biotinylation Validation Methods
To overcome the shortcomings of the HABA assay, a variety of alternative methods have been developed, offering improvements in accuracy, sensitivity, and functionality.
| Assay Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Sample Type | Throughput |
| HABA Assay | Colorimetric; competitive displacement of HABA dye from avidin.[1][2][3][4] | Simple, rapid, and inexpensive.[7] | Underestimates biotinylation due to steric hindrance; susceptible to interference; destructive.[1] | Micromolar range (e.g., 2-16 µM).[5] | Purified biotinylated proteins. | Low to medium. |
| Fluorescence-Based Assays | Fluorometric; displacement of a quencher from a fluorescently-labeled avidin/streptavidin, leading to an increase in fluorescence.[1][8] | High sensitivity; suitable for high-throughput screening.[1] | Requires a spectrofluorometer or fluorescent plate reader.[1] | Nanomolar range.[1] | Purified biotinylated proteins. | High. |
| ChromaLINK™ Biotin | UV-Spectrophotometry; direct quantification of incorporated biotin via a chromophore in the biotinylation reagent.[6][9] | Accurate and reproducible; non-destructive; simple measurement at two wavelengths.[1][6] | Requires use of a specific biotinylation reagent. | Dependent on spectrophotometer sensitivity. | Purified biotinylated proteins. | Medium to high. |
| QuantTag™ Biotin Kit | Colorimetric; chemical reaction directly with the biotin molecule, independent of avidin binding.[1] | Not affected by steric hindrance, leading to more accurate results; simple protocol.[1] | Proprietary reagents. | Capable of detecting less than 1 nmol of biotin.[1] | Purified biotinylated proteins. | Medium. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules; determines the precise mass shift caused by biotinylation.[1][10][11] | "Gold standard" for accuracy; provides definitive evidence and location of biotinylation; not affected by steric hindrance.[1][10] | Requires specialized equipment and expertise; can be costly and time-consuming.[12] | High. | Purified proteins, complex protein mixtures.[10][11] | Low. |
Visualizing the Workflows
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows for the HABA assay and two of its common alternatives.
Caption: Workflow of the HABA assay for biotin quantification.
Caption: Workflow of a fluorescence-based biotin quantification assay.
Caption: Workflow for biotinylation validation using mass spectrometry.
Detailed Experimental Protocols
HABA Assay Protocol (General)
This protocol is a generalized procedure and may require optimization based on the specific biotinylated sample and commercially available kits.
-
Reagent Preparation:
-
Prepare a HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving pre-weighed HABA and avidin powders in a suitable buffer, such as phosphate-buffered saline (PBS).[3]
-
Ensure all free (unconjugated) biotin is removed from the biotinylated protein sample. This can be achieved through dialysis or by using a desalting column.[3]
-
-
Measurement:
-
Pipette the HABA/Avidin solution into a cuvette or the wells of a microplate.[3]
-
Measure the initial absorbance at 500 nm (A₅₀₀ initial).[1]
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix thoroughly.[1][3]
-
Incubate the mixture for a brief period (e.g., 5 minutes) at room temperature to allow for the displacement reaction to reach equilibrium.[1]
-
Measure the final absorbance of the mixture at 500 nm (A₅₀₀ final).[1]
-
-
Calculation:
-
Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final.[1]
-
Using the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹ at 500 nm) and the Beer-Lambert law, calculate the concentration of biotin in the sample.[4][7]
-
If the concentration of the protein is known, the molar ratio of biotin to protein can be determined.[3][4]
-
Fluorescence-Based Assay Protocol (General)
This protocol outlines the general steps for a competitive fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescently-labeled avidin (or streptavidin) complexed with a quencher molecule.
-
Prepare a series of biotin standards of known concentrations to generate a standard curve.
-
Dilute the biotinylated protein sample to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Pipette the fluorescent avidin/quencher solution into the wells of a microplate.
-
Add the biotin standards and the diluted biotinylated samples to their respective wells.
-
Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 30 minutes) to allow for the displacement of the quencher by biotin.[1]
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity using a spectrofluorometer or a fluorescent plate reader at the appropriate excitation and emission wavelengths.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their known biotin concentrations.
-
Determine the biotin concentration of the experimental samples by interpolating their fluorescence readings from the standard curve.[1]
-
Mass Spectrometry Protocol for Biotinylation Analysis (General Overview)
This is a simplified overview, as the exact protocol will vary significantly based on the mass spectrometer and the nature of the sample.
-
Sample Preparation:
-
Mass Analysis:
-
Introduce the intact protein or the peptide mixture into the mass spectrometer (e.g., ESI-MS or MALDI-MS).
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
For intact protein analysis, subtract the mass of the unbiotinylated protein from the mass of the biotinylated protein. The difference in mass, divided by the molecular weight of the biotin tag, gives the average number of biotin molecules per protein.[1]
-
For peptide analysis, specialized software is used to identify peptides that show a mass shift corresponding to the addition of a biotin molecule. This allows for the precise identification of the amino acid residues that have been biotinylated.[10][11]
-
Conclusion: Selecting the Right Tool for the Job
While the HABA assay offers a simple and rapid method for estimating biotinylation, its inherent limitations, particularly the underestimation due to steric hindrance, make it less suitable for applications requiring high accuracy and reproducibility.[1] For researchers demanding precise quantification and definitive validation, modern alternatives such as fluorescence-based assays, UV-spectrophotometric methods like ChromaLINK™, and especially mass spectrometry, provide superior performance. The choice of the optimal validation method will ultimately depend on the specific experimental requirements, including the desired level of accuracy, sample availability, throughput needs, and access to specialized instrumentation. By understanding the principles and limitations of each technique, researchers can confidently select the most appropriate tool to ensure the quality and reliability of their biotinylated reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. citeqbiologics.com [citeqbiologics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. fishersci.ie [fishersci.ie]
- 5. anaspec.com [anaspec.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of the extent of protein biotinylation by fluorescence binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seracare.com [seracare.com]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Meeting the Biotin Challenge with Mass Spectrometry - AnalyteGuru [thermofisher.com]
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Proteins
In the pursuit of understanding complex biological systems, identifying protein-protein interactions and characterizing the components of cellular microenvironments is paramount. Protein biotinylation, coupled with mass spectrometry, has emerged as a powerful and versatile strategy for these investigations. This guide provides a comparative overview of common mass spectrometry-based techniques for the analysis of biotinylated proteins, offering insights into their principles, experimental workflows, and performance to aid researchers in selecting the most appropriate method for their scientific questions.
Principles of Biotinylation and Enrichment
The core principle of these techniques lies in the specific and high-affinity interaction between biotin (Vitamin B7) and streptavidin or its analogs.[1][2] Proteins of interest are first biotinylated, either through targeted enzymatic or chemical methods, or more broadly through proximity labeling techniques. These biotin-tagged proteins are then selectively captured from complex cellular lysates using streptavidin-coated beads.[1][3][4] Subsequent mass spectrometry analysis identifies the enriched proteins, providing a snapshot of the protein's interactome or its surrounding proteome.
Comparative Analysis of Key Methodologies
Several distinct approaches have been developed for the mass spectrometry analysis of biotinylated proteins, each with its own strengths and ideal applications. The following sections compare three prominent methods: traditional Streptavidin-Biotin Affinity Purification, the enhanced Direct Detection of Biotin-containing Tags (DiDBiT) method, and the widely used proximity labeling techniques, BioID and APEX.
Method Overview
| Method | Principle | Key Advantages | Key Disadvantages |
| Streptavidin-Biotin Affinity Purification | Capture of biotinylated proteins from a lysate using streptavidin-coated beads, followed by on-bead or off-bead digestion and mass spectrometry.[1][3][4] | Relatively simple and widely applicable for purifying known biotinylated proteins or complexes. | Can suffer from high background of non-specifically bound proteins and contamination from streptavidin peptides during on-bead digestion.[5][6] |
| DiDBiT (Direct Detection of Biotin-containing Tags) | Digestion of the entire proteome before enrichment of biotinylated peptides, leading to direct detection of the biotin modification by mass spectrometry.[7][8][9] | Significantly improves the direct detection of biotinylated proteins (~200-fold) and peptides (~20-fold) compared to conventional methods, reducing sample complexity and improving sensitivity.[7][8][9][10] | Requires specialized data analysis to identify the biotinylated peptides. |
| Proximity Labeling (BioID & APEX) | A bait protein is fused to an enzyme (BirA* for BioID, APEX2 for APEX) that biotinylates proximal proteins in living cells.[11][12][13][14] | Enables the study of transient or weak interactions and the proteomic mapping of specific cellular compartments in their native environment.[12][14] | Labeling radius is not precisely defined, potentially leading to the identification of proteins that are not direct interactors. APEX requires the addition of hydrogen peroxide which can be toxic to cells.[13][15] |
Quantitative Performance
The choice of methodology can significantly impact the number and type of proteins identified. The following table summarizes reported quantitative data from comparative studies.
| Comparison | Bait Protein | Proteins Identified (Method 1) | Proteins Identified (Method 2) | Overlap | Reference |
| miniTurbo vs. APEX2 | TDP-43 | 1,364 | 2,853 | 11-52% | [16] |
| miniTurbo vs. APEX2 | GFP | 2,567 | 3,656 | 11-52% | [16] |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for successful mass spectrometry analysis of biotinylated proteins. Below are generalized workflows and key considerations for each methodology.
Standard Streptavidin-Biotin Affinity Purification Workflow
This workflow represents a conventional approach for enriching biotinylated proteins.
Caption: A typical workflow for streptavidin-biotin affinity purification.
Detailed Protocol for Streptavidin-Biotin Affinity Purification:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Enrichment: Incubate the lysate with streptavidin-coated beads (e.g., Dynabeads MyOne Streptavidin C1, NeutrAvidin agarose beads) for 1-2 hours at 4°C with rotation.[3]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended.[3][4] Common wash buffers include RIPA buffer, high salt buffers, and urea-based buffers.[4]
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C.[6][17]
-
Peptide Elution: Collect the supernatant containing the digested peptides. Further elution steps with buffers containing acetonitrile and formic acid can be performed to maximize peptide recovery.[18][19]
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins using appropriate software.
DiDBiT Workflow: Peptide-Level Enrichment
The DiDBiT method inverts the traditional workflow by digesting proteins prior to enrichment.
Caption: The DiDBiT workflow emphasizing peptide-level enrichment.
Detailed Protocol for DiDBiT:
-
Cell Lysis and Protein Digestion: Lyse cells and digest the entire proteome into peptides using a protease like trypsin.[7][8]
-
Peptide Enrichment: Incubate the peptide mixture with NeutrAvidin beads.[7][8]
-
Washing: Wash the beads to remove non-biotinylated peptides.[7][8]
-
Elution of Biotinylated Peptides: Elute the bound biotinylated peptides using a stringent denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid).[7][8]
-
LC-MS/MS Analysis: Analyze the eluted peptides by mass spectrometry, specifically looking for the mass shift corresponding to the biotin tag.
-
Data Analysis: Use a database search algorithm that accounts for the biotin modification to identify the biotinylated peptides and their corresponding proteins.
Proximity Labeling (BioID/APEX) Workflow
Proximity labeling methods involve an initial in-cell labeling step before proceeding with enrichment and analysis.
Caption: Workflow for proximity labeling techniques like BioID and APEX.
Detailed Protocol for Proximity Labeling (General):
-
Expression of Bait-Enzyme Fusion: Transfect cells with a construct encoding the protein of interest fused to either BirA* (for BioID) or APEX2.
-
Labeling:
-
Cell Lysis: Lyse the cells under denaturing conditions to solubilize all proteins.[12]
-
Enrichment: Capture biotinylated proteins using streptavidin beads.[11][12]
-
Washing and Digestion: Perform stringent washes and on-bead digestion as described in the standard affinity purification protocol.
-
LC-MS/MS and Data Analysis: Analyze the resulting peptides by mass spectrometry and identify the proteins. Quantitative analysis is often used to distinguish true proximal proteins from background contaminants.
Conclusion
The selection of a mass spectrometry-based method for analyzing biotinylated proteins depends on the specific research question. Traditional streptavidin-biotin affinity purification is a robust method for purifying known biotinylated proteins. The DiDBiT method offers enhanced sensitivity for identifying biotinylated proteins within a complex mixture. Proximity labeling techniques, such as BioID and APEX, provide a powerful means to explore protein interaction networks and the composition of subcellular compartments in living cells. By understanding the principles, advantages, and experimental workflows of each method, researchers can design and execute experiments that will yield valuable insights into the intricate world of cellular proteomics.
References
- 1. Biotin-Streptavidin Affinity Purification of RNA-Protein Complexes Assembled In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Purification of biotinylated proteins for mass spectrometry [bio-protocol.org]
- 4. ohsu.edu [ohsu.edu]
- 5. Chemical Derivatization of Affinity Matrices Provides Protection from Tryptic Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. smbp.espci.fr [smbp.espci.fr]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. biorxiv.org [biorxiv.org]
Choosing the Right Biotinylation Reagent for Proteomics: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins is a cornerstone technique for their detection, isolation, and identification. The selection of an appropriate biotinylation reagent is a critical step that dictates the success and reliability of a wide range of proteomics applications, from affinity purification to proximity labeling. With a diverse array of available reagents, each with distinct chemical properties and mechanisms of action, making an informed choice can be challenging.
This guide provides an objective, data-driven comparison of commonly used biotinylation reagents to inform experimental design and ensure robust and reproducible results. We will delve into the performance of different reagent classes, present quantitative data in structured tables, and provide detailed experimental protocols for key methodologies.
Key Classes of Biotinylation Reagents
Biotinylation reagents can be broadly categorized based on their reactivity and application. The most common types include:
-
Amine-reactive Reagents: These are the most widely used biotinylation reagents and primarily target primary amines found on lysine residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common reactive group in this class.[1]
-
Sulfhydryl-reactive Reagents: These reagents specifically target free sulfhydryl groups on cysteine residues. This approach is advantageous when primary amines are located in a protein's active site, and their modification could lead to inactivation.
-
Bioorthogonal Reagents: These reagents utilize chemistries that are inert within biological systems, allowing for highly specific labeling of proteins that have been pre-functionalized with a corresponding reactive group.[1] This two-step process offers high specificity and is suitable for in vivo labeling.[1]
-
Proximity Labeling Reagents: These are enzymes fused to a protein of interest that generate reactive biotin species. These species covalently label neighboring proteins within a short radius, enabling the study of protein-protein interactions and subcellular proteomes.[1]
-
Enzymatic Labeling (Sortase-mediated): This method offers site-specific and highly controlled biotinylation. The E. coli biotin ligase, BirA, or the transpeptidase Sortase A can be used to attach biotin to a specific amino acid within a recognition sequence, ensuring a 1:1 biotin-to-protein ratio.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent significantly impacts labeling efficiency, specificity, and the overall success of a proteomics experiment. The following tables summarize quantitative data and key characteristics of popular reagents.
Amine-Reactive Reagents: NHS-Biotin and its Derivatives
These reagents are the workhorses for general protein biotinylation. Variations in their structure, such as the inclusion of a spacer arm or a sulfo-group for increased water solubility, can influence their performance.
| Feature | NHS-Biotin | Sulfo-NHS-Biotin |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) ester |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Solubility | Water-insoluble (requires organic solvents like DMSO or DMF)[2] | Water-soluble[2] |
| Membrane Permeability | Permeable[2] | Impermeable[2] |
| Labeling Efficiency | High, but can be affected by protein precipitation due to organic solvent. | High, often preferred for sensitive proteins as it avoids organic solvents.[2] |
| Specificity | Reacts with accessible primary amines. Can be non-specific due to the abundance of lysines.[2] | Similar to NHS-biotin, reacts with accessible primary amines.[2] |
Sulfhydryl-Reactive Reagents
These reagents provide a more targeted approach by reacting with less abundant cysteine residues.
| Feature | Biotin-HPDP | Maleimide-Biotin |
| Reactive Group | Pyridyldithiol | Maleimide |
| Target | Free sulfhydryls (Cysteine) | Free sulfhydryls (Cysteine) |
| Bond Cleavability | Cleavable (disulfide bond) | Non-cleavable (thioether bond) |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 |
| Specificity | High for sulfhydryls. | Generally high for sulfhydryls, but can react with amines at higher pH. |
Proximity Labeling Enzymes
Proximity labeling has emerged as a powerful tool for mapping protein interaction networks and subcellular proteomes in living cells.
| Enzyme | Mechanism | Labeling Time | Key Features |
| BioID/BioID2 | Promiscuous biotin ligase | Hours (typically 18-24h) | Labels proteins in close proximity. BioID2 is smaller and more active than the original BioID. |
| TurboID/miniTurbo | Engineered promiscuous biotin ligase | Minutes (as short as 10 min) | Faster and more efficient than BioID.[3][4][5] Less toxic than APEX2. |
| APEX2 | Ascorbate peroxidase | Minutes (typically 1 min) | Rapid labeling kinetics, providing a "snapshot" of protein proximity. Can be toxic due to H₂O₂. |
A comparative proteomic study between BioID and TurboID fused to the nuclear lamina protein Lamin A showed that TurboID labeled a similar number of proteins in 10 minutes as BioID did in 18 hours.[4]
Cleavable vs. Non-Cleavable Reagents
The ability to cleave the biotin tag after enrichment is a significant advantage in many proteomics workflows, particularly for mass spectrometry analysis.
| Feature | Cleavable Reagents (e.g., NHS-SS-Biotin, DADPS-biotin) | Non-Cleavable Reagents (e.g., NHS-Biotin) |
| Benefit | Allows for elution of target proteins without harsh denaturants, preserving protein integrity. Reduces interference in mass spectrometry. | Forms a highly stable bond, suitable for applications where the tag does not interfere with downstream analysis. |
| Performance | Studies have shown that cleavable reagents can lead to the identification of over 50% more newly synthesized proteins in BONCAT experiments.[6] | Can lead to fewer protein identifications in mass spectrometry due to ion suppression from the biotin tag and inefficient elution. |
| Peptide Identification | A study comparing a disulfide-containing cleavable reagent with a non-cleavable counterpart found that the cleavable reagent resulted in a higher percentage of biotinylated peptides identified (88% for cleavable vs. 76% for non-cleavable on average).[7] | Lower percentage of identified biotinylated peptides. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation. Below are representative protocols for common biotinylation workflows.
Protocol 1: Biotinylation of Purified Proteins using NHS-Biotin
This protocol is suitable for general labeling of purified proteins in solution.
Materials:
-
Purified protein
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Dissolve the purified protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[1]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or dialysis against a suitable buffer.[1]
-
Quantification of Biotinylation (Optional): The degree of labeling can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]
-
Storage: Store the biotinylated protein at 4°C or -20°C.[1]
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin
This protocol is designed for labeling proteins on the surface of intact cells, followed by enrichment and analysis.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS.
-
Biotinylation Reaction: Incubate cells with 1 mg/mL Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding quenching buffer and incubate for 10 minutes at 4°C.
-
Cell Lysis: Wash cells with PBS and then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification: Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.
-
Elution: Elute the captured proteins by cleaving the disulfide bond with a reducing agent (e.g., DTT).
Protocol 3: Proximity Labeling using TurboID
This protocol outlines the general steps for a proximity labeling experiment using TurboID in mammalian cells.
Materials:
-
Mammalian cells
-
Plasmid encoding the protein of interest fused to TurboID
-
Transfection reagent
-
Cell culture medium
-
Biotin solution (e.g., 500 µM)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin beads
Procedure:
-
Transfection: Transfect cells with a plasmid encoding the protein of interest fused to TurboID.
-
Expression: Allow the fusion protein to express for 24-48 hours.[1]
-
Biotin Labeling: Supplement the cell culture medium with excess biotin (e.g., 50 µM) and incubate for the desired labeling time (e.g., 10 minutes).[1]
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions to solubilize proteins and inactivate TurboID.[1]
-
Affinity Purification: Incubate the cell lysate with streptavidin beads to enrich for biotinylated proteins.[1]
-
Washing: Perform stringent washes to remove non-specific binders.[1]
-
On-Bead Digestion: Digest the captured proteins with trypsin directly on the beads for mass spectrometry analysis.[1]
Protocol 4: Sulfhydryl-Reactive Biotinylation using Biotin-HPDP
This protocol is for labeling proteins with available free sulfhydryl groups.
Materials:
-
Protein sample in a sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5)
-
Biotin-HPDP
-
Anhydrous DMF or DMSO
-
Reducing agent (e.g., DTT or TCEP), if needed
-
Desalting column
Procedure:
-
Sample Preparation: If necessary, reduce disulfide bonds in the protein by incubating with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.[8]
-
Reagent Preparation: Prepare a stock solution of Biotin-HPDP in DMF or DMSO.
-
Biotinylation Reaction: Add the Biotin-HPDP stock solution to the protein sample to achieve a final concentration typically in the range of 0.4-2.0 mM. The optimal molar ratio should be determined empirically.[9] Incubate for 1-2 hours at room temperature.
-
Monitoring the Reaction (Optional): The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.[8]
-
Removal of Excess Reagent: Remove unreacted Biotin-HPDP using a desalting column.
Protocol 5: Site-Specific Biotinylation using Sortase A
This protocol enables the precise labeling of a protein at its N- or C-terminus.
Materials:
-
Purified protein of interest with a Sortase recognition motif (e.g., LPXTG) at the C-terminus or an N-terminal poly-glycine tag.
-
Biotinylated peptide with a corresponding recognition sequence (e.g., GGG-Biotin for C-terminal labeling).
-
Purified Sortase A enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the target protein (10-50 µM), the biotinylated peptide (0.5-1 mM), and Sortase A (20-150 µM) in the sortase reaction buffer.[10]
-
Incubation: Incubate the reaction at room temperature or 37°C. The reaction time can range from 30 minutes to a few hours.[11][12]
-
Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE, as the labeled protein will have a higher molecular weight. For biotinylated probes, detection can be done by western blot using streptavidin-HRP.
-
Purification: Purify the labeled protein from the unreacted components and the Sortase A enzyme, for example, by using a His-tag on the Sortase A and Ni-NTA chromatography.
Protocol 6: Bioorthogonal Biotinylation using Click Chemistry
This two-step protocol allows for highly specific biotinylation of proteins that have been metabolically or chemically modified with an azide or alkyne group.
Materials:
-
Azide- or alkyne-modified protein sample.
-
Biotin-alkyne or Biotin-azide.
-
Copper(I) catalyst (for CuAAC) or a cyclooctyne (for SPAAC).
-
Ligand (e.g., TBTA) for CuAAC.
-
Reducing agent (e.g., sodium ascorbate) for CuAAC.
-
Buffer (e.g., triethylammonium acetate buffer, pH 7.0).
-
DMSO.
Procedure (CuAAC):
-
Sample Preparation: Dissolve the alkyne-modified protein in water.
-
Reaction Mixture Preparation: Add triethylammonium acetate buffer (final concentration 0.2 M) and DMSO.[13]
-
Add Biotin-Azide: Add the biotin-azide stock solution (in DMSO) to the reaction mixture.[13]
-
Initiate Click Reaction: Add the copper(II)-TBTA stock solution and then the ascorbic acid stock solution to the mixture.[13]
-
Incubation: Keep the reaction at room temperature overnight.[13]
-
Purification: Precipitate the biotinylated protein using acetone or ethanol and purify further by HPLC or other chromatographic methods.[13]
Visualizing the Concepts
Diagrams generated using Graphviz can help to clarify complex experimental workflows and chemical reactions.
Caption: A generalized workflow for protein biotinylation.
Caption: Reaction of an NHS-ester with a primary amine.
Caption: Principle of proximity-dependent biotinylation.
Caption: A simplified decision tree for selecting a biotinylation reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 4. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. store.sangon.com [store.sangon.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Impact of Spacer Arm Length on Biotinylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical determinant for the success of numerous applications, from immunoassays to targeted drug delivery. A key feature of these reagents is the spacer arm, a chemical linker that connects the biotin molecule to a reactive group. The length of this spacer arm can significantly influence the efficiency of biotinylation and the subsequent binding of the biotinylated molecule to avidin or streptavidin. This guide provides a comparative analysis of biotin reagents with varying spacer arm lengths, supported by experimental data and detailed protocols to facilitate the selection of the optimal reagent.
The primary function of a spacer arm is to mitigate steric hindrance.[1][2] The biotin-binding sites of avidin and streptavidin are located deep within their protein structures.[3][4] If the biotin moiety is attached too closely to a large biomolecule, the bulk of the molecule can physically obstruct access to these binding pockets, leading to reduced binding efficiency.[5][6] A longer spacer arm extends the biotin away from the surface of the labeled molecule, thereby improving its accessibility and facilitating a more efficient interaction with avidin or streptavidin.[2][5]
Quantitative Comparison of Biotin Reagents with Different Spacer Arm Lengths
The selection of a biotinylation reagent often involves a trade-off between minimizing steric hindrance and other experimental factors. While longer spacers are generally advantageous for large proteins or when the biotinylation site is sterically hindered, excessively long and flexible chains could potentially lead to other confounding effects.[1][3] The following table summarizes the characteristics of common biotinylation reagents with varying spacer arm lengths.
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |
| NHS-Biotin | 13.5 | No PEG spacer; serves as a baseline for comparison. Prone to steric hindrance, especially with bulky proteins.[3][7] |
| Biotin-PEG2-NHS | 20.4 | Short PEG spacer; offers improved solubility over non-PEGylated reagents.[3] |
| NHS-LC-Biotin | 22.4 | "Long Chain" (LC) spacer reduces steric hindrance compared to NHS-Biotin.[7] |
| NHS-PEG4-Biotin | 29.0 | Commonly used PEG spacer length, providing a good balance of solubility and spacer length for many applications.[3] |
| Biotin-HPDP | 29.2 | Thiol-reactive; features a cleavable disulfide bond in the spacer arm.[7][8] |
| NHS-LC-LC-Biotin | 30.5 | Longer spacer arm for improved performance in challenging biotinylation reactions.[9] |
| Biotin-PEG8-acid | ~38.9 | High water solubility; further reduces steric hindrance and minimizes aggregation.[7] |
| Biotin-PEG10-NHS ester | ~50 | Increased hydrophilicity and a longer spacer to further minimize steric hindrance.[3] |
| NHS-PEG12-Biotin | 55.9 | Long, hydrophilic spacer arm for enhanced water solubility and reduced steric hindrance.[3] |
Experimental Protocols
Accurate and reproducible biotinylation requires meticulous adherence to optimized protocols. The following are detailed methodologies for protein biotinylation and for the quantification of biotin incorporation.
Protocol 1: General Protein Biotinylation using an Amine-Reactive NHS-Ester Biotin Reagent
This protocol provides a general guideline for labeling proteins with primary amines (e.g., lysine residues).
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-Biotin, NHS-PEG4-Biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the purified protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10 mM.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.[3][10] The optimal molar ratio should be determined empirically for each protein and application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1][3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1][3]
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer.[10]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the degree of biotinylation.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.[3]
-
Initial Absorbance Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).[1][3]
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.[1][3]
-
Final Absorbance Measurement: Once the absorbance reading stabilizes (typically within 5 minutes), measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).[3]
-
Calculate Moles of Biotin per Mole of Protein:
-
Calculate the change in absorbance (ΔA500) = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample.[1]
-
Calculate the concentration of biotin (M) = ΔA500 / (ε × path length), where ε (extinction coefficient) for the HABA-avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[1]
-
The moles of biotin per mole of protein can then be calculated from the known protein concentration.
-
Visualizing the Impact of Spacer Arms
The following diagrams illustrate the conceptual basis for utilizing spacer arms in biotinylation and the general workflow for a biotinylation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. benchchem.com [benchchem.com]
assessing the degree of biotinylation on a target protein
A Comprehensive Guide to Assessing Protein Biotinylation
For researchers, scientists, and professionals in drug development, the precise quantification of biotinylation on a target protein is critical for the consistency and reliability of various applications, from immunoassays to targeted drug delivery. This guide provides an objective comparison of common methods used to assess the degree of protein biotinylation, complete with experimental data and detailed protocols.
Comparison of Biotinylation Assessment Methods
The choice of method for determining the degree of biotinylation depends on several factors, including the required sensitivity, the nature of the protein, available equipment, and the desired accuracy. Below is a summary of the most common techniques with their key characteristics.
| Method | Principle | Typical Sensitivity | Dynamic Range | Sample Requirement | Key Advantages | Key Limitations |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin.[1][2] | µM[3][4] | 2-16 µM[3] | ~100 µL[5] | Simple, rapid, uses standard spectrophotometer.[2] | Low sensitivity, potential for underestimation due to steric hindrance.[6] |
| Fluorescent Assays | Fluorescence quenching or enhancement upon biotin binding to fluorescently-labeled avidin/streptavidin.[7][8] | pM to nM[4][9] | Broad | ~10 µL[5][10] | High sensitivity, small sample volume.[5] | Requires a fluorescence plate reader, potential for interference from autofluorescent compounds.[10] |
| Mass Spectrometry (MS) | Direct detection and quantification of the mass shift caused by biotinylation on proteins or peptides.[11][12] | High | Wide | Variable | High accuracy and specificity, provides site-specific information.[13] | Requires expensive instrumentation and specialized expertise.[6] |
| SDS-PAGE Gel Shift | Electrophoretic mobility shift of the protein upon binding to streptavidin.[1][14] | Qualitative to semi-quantitative | Limited | ~5-10 µL of protein sample[14] | Simple, visual confirmation of biotinylation.[1] | Not highly quantitative, resolution depends on protein size and degree of biotinylation.[15] |
| ELISA | Immunoassay format using anti-biotin antibodies or streptavidin-coated plates.[16][17] | ng/mL[18] | Wide | ~50-100 µL | High throughput, sensitive.[16] | Can be complex to set up, may require optimization. |
Experimental Workflows and Logical Relationships
To visualize the process of protein biotinylation and the subsequent assessment, the following diagrams illustrate the general experimental workflow and the decision-making process for choosing an appropriate assessment method.
Detailed Experimental Protocols
Below are summarized protocols for the key methods discussed. It is important to consult specific product manuals for commercial kits.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.[2]
Protocol:
-
Preparation: Prepare the HABA/Avidin solution according to the manufacturer's instructions. Ensure the biotinylated protein sample is free of unconjugated biotin by dialysis or gel filtration.[19]
-
Measurement:
-
For a cuvette-based assay, add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[19]
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix, and record the stable absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).[19]
-
For a microplate format, use 180 µL of HABA/Avidin solution and 20 µL of the sample per well.[19]
-
-
Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[19]
Fluorescent-Based Assay
These assays are more sensitive than the HABA assay and rely on the change in fluorescence of a labeled avidin or streptavidin upon binding to biotin.
Protocol (Example using a displacement assay):
-
Preparation: Prepare a standard curve using known concentrations of biocytin. Prepare the fluorescent reporter solution (e.g., fluorescently labeled avidin pre-mixed with a quencher like HABA).[10]
-
Reaction:
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 520 nm emission for a fluorescein-based reporter).[8][10]
-
Calculation: Determine the biotin concentration in the samples by comparing their fluorescence to the standard curve.
Mass Spectrometry (MS)
MS offers a highly accurate and direct method for quantifying biotinylation, often providing site-specific information. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method is an example of an advanced MS-based workflow.[11][12]
Protocol (General Workflow):
-
Sample Preparation:
-
The biotinylated protein sample is typically digested with a protease (e.g., trypsin) to generate peptides.[11]
-
-
Enrichment (Optional but common): Biotinylated peptides are enriched using streptavidin-coated beads.[11]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectra are analyzed to identify and quantify the peptides. Biotinylated peptides are identified by a characteristic mass shift. The degree of biotinylation can be determined by comparing the abundance of biotinylated versus non-biotinylated peptides.[20]
SDS-PAGE Gel Shift Assay
This method provides a visual, semi-quantitative assessment of biotinylation. The binding of streptavidin to a biotinylated protein causes an increase in molecular weight, resulting in a slower migration (a "shift") on an SDS-PAGE gel.[14]
Protocol:
-
Incubation: Mix the biotinylated protein with an excess of streptavidin and incubate at room temperature for 15-30 minutes.[14][21]
-
Electrophoresis:
-
Add SDS-PAGE loading buffer to the samples. Do not boil the samples , as this can disrupt the streptavidin-biotin interaction.
-
Run the samples on an SDS-PAGE gel alongside a control of the non-biotinylated protein and streptavidin alone.[14]
-
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue). The appearance of a higher molecular weight band in the lane with the biotinylated protein and streptavidin mixture, and a corresponding decrease in the intensity of the original protein band, confirms biotinylation.[14] The percentage of biotinylation can be estimated by densitometry.[5][22]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to quantify biotinylated proteins with high sensitivity and throughput. A competition ELISA format is often used.[16]
Protocol (Competition ELISA):
-
Coating: Coat a 96-well plate with a known amount of a biotinylated conjugate (e.g., biotinylated BSA).
-
Competition: In a separate plate, pre-incubate the biotinylated protein samples or standards with a limited amount of anti-biotin antibody conjugated to an enzyme (e.g., HRP).
-
Binding: Transfer the sample/standard-antibody mixtures to the coated plate and incubate. Free anti-biotin-HRP will bind to the coated biotinylated BSA.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal with a plate reader.[17]
-
-
Calculation: The signal is inversely proportional to the amount of biotinylated protein in the sample. A standard curve is used to quantify the results.
References
- 1. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 2. tandfonline.com [tandfonline.com]
- 3. anaspec.com [anaspec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit 1 kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 8. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Meeting the Biotin Challenge with Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 14. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 16. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 18. msesupplies.com [msesupplies.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
A Head-to-Head Comparison of NHS-Biotin and Its Derivatives for Optimal Biotinylation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins and other biomolecules with biotin is a cornerstone of numerous applications, from affinity purification to sophisticated cellular assays. The choice of the right biotinylation reagent is critical for experimental success. This guide provides an objective, data-driven comparison of the performance of N-hydroxysuccinimide (NHS)-biotin and its key derivatives, offering insights into their respective strengths and optimal use cases.
This comprehensive guide delves into the chemical properties, reactivity, and performance characteristics of NHS-biotin, Sulfo-NHS-biotin, and NHS-SS-biotin. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to empower researchers to make informed decisions for their specific biotinylation needs.
Key Performance Characteristics: A Comparative Overview
The selection of a biotinylation reagent is often dictated by the experimental context, particularly the solubility requirements and the location of the target molecules. NHS-biotin, the parent compound, is characterized by its membrane permeability, making it suitable for labeling intracellular proteins. However, its low water solubility necessitates the use of organic solvents, which can be detrimental to sensitive proteins.[1][2] To address this, Sulfo-NHS-biotin was developed, incorporating a sulfonate group that significantly enhances its water solubility and renders it membrane-impermeable, ideal for labeling cell-surface proteins.[1][3][4][5] For applications requiring the reversible capture of biotinylated molecules, NHS-SS-biotin features a cleavable disulfide bond in its spacer arm.[6][7]
| Feature | NHS-Biotin | Sulfo-NHS-Biotin | NHS-SS-Biotin |
| Solubility | Low aqueous solubility; requires organic solvents (DMSO, DMF)[1][2] | High water solubility[1][3][4][5] | Low aqueous solubility; requires organic solvents (DMSO, DMF)[6] |
| Cell Membrane Permeability | Permeable[1][2] | Impermeable[1][3][4][5] | Permeable[6] |
| Primary Application | Intracellular and extracellular protein labeling | Cell surface protein labeling[1][3][4][5] | Reversible biotinylation, affinity purification[6][7] |
| Spacer Arm Cleavability | Non-cleavable | Non-cleavable | Cleavable (with reducing agents like DTT)[6][7] |
| Labeling Efficiency | High, but can be affected by protein precipitation due to organic solvent.[1] Slightly more cellular protein biotinylated compared to Sulfo-NHS-LC-biotin in one study.[8] | High, often preferred for sensitive proteins as it avoids organic solvents.[1] On average, 76% of peptides were biotinylated in one study.[9] | High. On average, 88% of peptides were biotinylated in one study.[9] |
| In-Cell Stability (Half-life) | Longer half-life (38.0 hours for NHS-LC-biotin)[8] | Shorter half-life (10.8 hours for Sulfo-NHS-LC-biotin)[8] | Dependent on the intracellular redox environment. |
Experimental Workflows and Methodologies
The successful biotinylation of a target molecule relies on a well-defined experimental protocol. Below are generalized workflows for common biotinylation applications, followed by detailed experimental procedures.
Caption: Overview of biotinylation and subsequent analytical workflows.
Experimental Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for biotinylating a purified protein in solution using an NHS-biotin derivative.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-biotin, Sulfo-NHS-biotin, or NHS-SS-biotin
-
Anhydrous DMSO or DMF (for NHS-biotin and NHS-SS-biotin)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it for an appropriate buffer.
-
Reagent Preparation: Immediately before use, dissolve NHS-biotin or NHS-SS-biotin in DMSO or DMF to a stock concentration of 10-20 mg/mL. For Sulfo-NHS-biotin, dissolve it in water or PBS to a similar concentration.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be determined empirically. For dilute protein solutions, a higher molar excess may be required.[2][5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess non-reacted biotin and quenching buffer using a desalting column or by dialysis against a suitable storage buffer.
Experimental Protocol 2: Cell Surface Protein Biotinylation
This protocol is designed for the specific labeling of proteins on the surface of intact cells using the membrane-impermeable Sulfo-NHS-biotin.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-biotin or Sulfo-NHS-SS-biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media and proteins.
-
Biotinylation: Resuspend or cover the cells with ice-cold PBS containing 0.5-1 mg/mL of Sulfo-NHS-biotin.
-
Incubation: Incubate the cells for 30 minutes at 4°C with gentle agitation.
-
Quenching: Remove the biotin solution and quench the reaction by adding the quenching solution. Incubate for 10-15 minutes at 4°C.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to solubilize the biotinylated cell surface proteins for downstream analysis.
Experimental Protocol 3: Pull-Down Assay of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins and their interacting partners using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated cell lysate or protein solution
-
Streptavidin-coated magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or for NHS-SS-biotin, a buffer containing 50 mM DTT)
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and wash them twice with the binding/wash buffer.
-
Binding: Add the biotinylated sample to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.[10]
-
Elution:
-
For non-cleavable biotin: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.[10]
-
For NHS-SS-biotin: Resuspend the beads in a buffer containing 50 mM DTT and incubate for 30-60 minutes at room temperature to cleave the disulfide bond and release the proteins.[6]
-
-
Analysis: Collect the supernatant containing the eluted proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing the Biotinylation and Pull-Down Process
Caption: From labeling to purification: a streamlined workflow.
Quantifying Biotinylation Efficiency: The HABA Assay
To ensure the success of a biotinylation reaction, it is crucial to determine the degree of biotin incorporation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method for this purpose.[11][12][13]
Principle: The HABA dye binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye from avidin due to its much higher affinity, leading to a decrease in absorbance. This change in absorbance is proportional to the amount of biotin in the sample.[11][13]
Experimental Protocol 4: HABA Assay
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or microplate reader
Procedure:
-
Initial Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.
-
Sample Addition: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Final Measurement: After a brief incubation (approximately 5 minutes), measure the absorbance at 500 nm again.
-
Calculation: The decrease in absorbance is used to calculate the concentration of biotin in the sample. By knowing the protein concentration, the molar ratio of biotin to protein can be determined.
Conclusion
The choice between NHS-biotin and its derivatives is a critical decision that can significantly impact the outcome of an experiment. For intracellular labeling, the membrane-permeable NHS-biotin is a suitable option, provided the target protein is not sensitive to organic solvents. For the specific labeling of cell surface proteins, the water-soluble and membrane-impermeable Sulfo-NHS-biotin is the reagent of choice. When reversible biotinylation is required for applications such as affinity purification, the cleavable NHS-SS-biotin offers a distinct advantage. By understanding the unique properties of each derivative and employing the appropriate experimental protocols, researchers can achieve robust and reliable biotinylation for a wide range of applications in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. store.sangon.com [store.sangon.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.ie [fishersci.ie]
Safety Operating Guide
Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Biotin NHS
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Biotin NHS (N-hydroxysuccinimide), is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is an amine-reactive biotinylation reagent widely used to label proteins, antibodies, and other molecules.[1] While a valuable tool in research, it is classified as a hazardous substance that can cause skin, eye, and respiratory irritation, and is harmful if swallowed.[2][3][4] Adherence to proper disposal protocols is therefore not just a matter of best practice, but a regulatory requirement.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information. When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or glasses.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Skin and Body Protection: A laboratory coat is mandatory.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed in accordance with federal, state, and local regulations.[2] The following protocol provides a general framework for its safe disposal.
1. Waste Assessment and Segregation:
-
Assess the Waste Form: Determine if the waste is solid (unused or expired powder) or liquid (dissolved in a solvent). The disposal route will vary depending on the form and the solvent used.[5]
-
Segregate the Waste: Do not mix this compound waste with other waste streams.[6] It should be collected in a designated, separate, and clearly labeled waste container.
2. Solid Waste Disposal:
-
Collect unused, expired, or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.[5]
-
For minor spills of solid this compound, use dry clean-up procedures and avoid generating dust.[7] Carefully collect the residue and place it in a sealed container for disposal.[7]
3. Liquid Waste Disposal:
-
If this compound is dissolved in a solvent, the disposal method is dictated by the nature of the solvent.[5]
-
Dispose of the solution in the appropriate hazardous or non-hazardous liquid waste container, as determined by your institution's Environmental Health and Safety (EHS) office.
-
Never dispose of chemical solutions containing this compound down the drain. [3][8]
4. Container Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "this compound" or "Biotin N-hydroxysuccinimide ester".[5]
-
Indicate the approximate quantity of the compound. If in solution, list all components, including the solvent and its concentration.[5]
-
The container must be marked with the words "Hazardous Waste" and include appropriate hazard warnings.[9]
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area, away from incompatible materials, pending pickup by your institution's licensed chemical waste disposal service.[5][10]
5. Decontamination of Labware:
-
All labware that has come into contact with this compound must be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).
-
Collect the rinsate as hazardous liquid waste and dispose of it according to the procedures outlined above.[6]
-
After decontamination, the labware can be washed with soap and water.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Code | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from MedChemExpress Safety Data Sheet.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific protocols and EHS department for guidance tailored to your location and facilities.
References
- 1. covachem.com [covachem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Biotin NHS
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Biotin NHS (N-Hydroxysuccinimide ester), a common reagent for biotinylating proteins and other molecules.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also harmful if swallowed.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves.[5] Consider double gloving.[6][7] | To prevent skin contact and absorption.[1][8] The outer glove can be removed and disposed of within the work area to minimize contamination spread.[6] |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator.[5] | To protect against splashes and airborne particles that can cause serious eye irritation.[2][4] |
| Body Protection | A disposable, fluid-resistant gown with a solid front, long sleeves, and tight-fitting cuffs.[7] | To protect skin and clothing from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a respirator is necessary.[2][8] | To prevent inhalation, which may cause respiratory irritation.[2][4] |
Safe Handling and Operational Workflow
Proper handling of this compound is crucial to ensure experimental success and personnel safety. This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[10][11][12] Before use, the vial must be equilibrated to room temperature to prevent moisture condensation.[11][12][13]
Experimental Protocol: Biotinylation of IgG
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
IgG solution (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Buffer for quenching the reaction (e.g., Tris or glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening.[11]
-
Prepare IgG: Dissolve the IgG in an amine-free buffer at a concentration of 1-10 mg/mL.[11] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.[11][12]
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[11][12]
-
Reaction: Add a 20-fold molar excess of the this compound solution to the IgG solution.[11] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 2 hours on ice or for 30-60 minutes at room temperature.[11]
-
Purification: Remove the unreacted this compound by dialysis or gel filtration.[11]
Disposal Plan
All waste materials contaminated with this compound, including unused reagent, reaction mixtures, and contaminated PPE, must be disposed of as hazardous chemical waste.[2]
Disposal Steps:
-
Segregation: Collect all this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Container: Use a rigid, leak-proof container. For solids, a screw-cap container is suitable. For liquids, use a compatible chemical waste bottle.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4] Arrangements should be made with a registered waste management contractor for collection and disposal.[14]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. covachem.com [covachem.com]
- 9. 1.4 Personal Protective Equipment [nipcm.hps.scot.nhs.uk]
- 10. vectorlabs.com [vectorlabs.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Healthcare (clinical) waste | Practice Support Manual - SDCE [psm.sdcep.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
